(R)-Fluoxetine-d5 Hydrochloride
Descripción
Propiedades
IUPAC Name |
(3R)-N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m1./s1/i2D,3D,4D,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIYXAJPCNFJEHY-WUFKBSLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@H](CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724503 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217764-54-9 | |
| Record name | (3R)-N-Methyl-3-(~2~H_5_)phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Stereoselective Bioanalysis: The Critical Analytical Divergence Between (R)-Fluoxetine-d5 and Racemic Fluoxetine-d5 in LC-MS/MS Workflows
Executive Summary
Fluoxetine, a frontline selective serotonin reuptake inhibitor (SSRI), is administered clinically as a racemic mixture[1]. However, biological systems are inherently chiral environments. Once administered, the enantiomers undergo stereoselective metabolism, rendering the pharmacokinetics of the (R)- and (S)-enantiomers vastly different[2]. For bioanalytical scientists developing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, selecting the correct deuterated internal standard (IS) is a critical decision. This whitepaper analyzes the functional, chromatographic, and kinetic differences between (R)-fluoxetine-d5 and racemic fluoxetine-d5, providing a definitive guide on when and why to deploy enantiopure isotopic standards.
The Pharmacokinetic Reality: Why Stereochemistry Dictates Bioanalysis
To understand the necessity of specialized isotopic standards, one must first examine the drug's metabolic pathway. Fluoxetine undergoes extensive hepatic N-demethylation to form norfluoxetine, the active metabolite.
Crucially, this process is catalyzed stereoselectively. The (S)-enantiomer is preferentially metabolized by the enzyme CYP2D6 into (S)-norfluoxetine, which is up to 20 times more potent at inhibiting serotonin reuptake than (R)-norfluoxetine[3]. Conversely, (R)-fluoxetine metabolism relies more heavily on CYP2C9 alongside CYP2D6. During physiological shifts—such as pregnancy, where CYP2D6 activity is upregulated—the plasma ratio of these enantiomers diverges drastically[2].
Because measuring "total fluoxetine" masks these critical kinetic shifts, precision medicine and advanced pharmacokinetic (PK) studies demand enantioselective quantification[3].
Figure 1: Stereoselective metabolic pathways of racemic fluoxetine highlighting enzyme specificity.
Isotopic Internal Standards: The Mechanism of Action
In LC-MS/MS, biological matrices (like human plasma or serum) co-extract with the target analytes, causing "matrix effects"—specifically, ion suppression or enhancement at the electrospray ionization (ESI) source[4].
A deuterated internal standard, such as Fluoxetine-d5 (where five hydrogen atoms on the phenyl ring are replaced by deuterium), solves this[1]. It shares nearly identical physicochemical properties with the target analyte but has a mass shift of +5 Da (m/z 315.1 vs. 310.1)[4]. By co-eluting exactly with the target drug, the IS experiences the exact same matrix suppression. By calculating the ratio of the Analyte Area to the IS Area, the matrix effect is mathematically normalized.
(R)-Fluoxetine-d5 vs. Racemic Fluoxetine-d5: The Core Difference
The decision between (R)-fluoxetine-d5 and racemic fluoxetine-d5 fundamentally depends on the chosen chromatographic methodology: Achiral vs. Chiral separation .
Scenario A: Achiral Chromatography (Total Drug Quantification)
If the goal is to measure total fluoxetine, researchers utilize a standard C18 reverse-phase column. Here, (R)- and (S)-fluoxetine co-elute as a single chromatographic peak[5].
-
Optimal IS: Racemic Fluoxetine-d5 . Since the analytes are not separated, a racemic IS matches the bulk properties of the sample, eluting as a single peak and effectively normalizing the combined signal[6].
Scenario B: Chiral Chromatography (Enantiomer-Specific Quantification)
When deploying a chiral stationary phase (e.g., AGP-chiral or acetylated β-cyclodextrin columns) to resolve the (R)- and (S)-enantiomers into two distinct peaks[7], racemic fluoxetine-d5 becomes problematic.
-
The Problem with Racemic-d5 in Chiral LC-MS/MS: The racemic IS will separate into two peaks. This halves the available signal-to-noise ratio for the IS. Furthermore, slight isotopic effects or complex matrix interferences at different retention times might cause uneven ionization between the two split IS peaks.
-
Optimal IS: (R)-Fluoxetine-d5 (and its counterpart, (S)-fluoxetine-d5)[8]. By spiking specific, enantiopure internal standards, you guarantee that the (R)-fluoxetine analyte has an exact, dedicated co-eluting isotopic match, providing the highest level of rigorous matrix effect compensation without cross-interference.
Table 1: Comparative Analytical Properties
| Feature / Metric | Racemic Fluoxetine-d5 | (R)-Fluoxetine-d5 |
| Composition | 1:1 mixture of (R)-d5 and (S)-d5 | 100% enantiopure (R)-d5 |
| Primary Application | Achiral LC-MS/MS (Total Drug) | Chiral LC-MS/MS (Stereospecific) |
| Chiral Column Behavior | Splits into two distinct peaks | Elutes as a single distinct peak |
| Signal Efficiency (Chiral) | 50% loss per enantiomer peak | 100% signal retention for the (R)-peak |
| Quantification Accuracy | High for total combined levels | High for specific (R)-enantiomer kinetics |
Experimental Protocol: Self-Validating Chiral LC-MS/MS Workflow
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols cannot merely list steps; they must explain the causality of the chemistry. The following protocol outlines a self-validating system for enantioselective quantification using (R)-fluoxetine-d5[7].
Phase 1: Sample Preparation & Internal Standard Spiking
-
Aliquot: Transfer 200 µL of human plasma to a clean 2 mL microcentrifuge tube.
-
IS Spiking (The Control Step): Add 10 µL of an enantiopure working solution containing (R)-fluoxetine-d5 (50 ng/mL) and (S)-fluoxetine-d5 (50 ng/mL).
-
Causality: Introducing the isotopic standards prior to any extraction ensures that any downstream physical losses (e.g., incomplete transfers) apply equally to the drug and the IS. The calculated ratio remains unaffected, establishing a self-correcting validation loop.
-
-
Alkalinization: Add 50 µL of 0.1 M NaOH and vortex.
-
Causality: Fluoxetine is a basic amine (pKa ~9.8). Raising the pH shifts the drug into its uncharged, lipophilic free-base form, maximizing its affinity for the extraction solvent.
-
Phase 2: Liquid-Liquid Extraction (LLE)
-
Partitioning: Add 1.0 mL of MTBE:n-Hexane (80:20, v/v)[5]. Vortex vigorously for 5 minutes, then centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Causality: This specific non-polar solvent mixture creates an optimal dielectric constant. It selectively extracts the lipophilic fluoxetine free-base while strictly excluding endogenous polar plasma phospholipids, which are the primary culprits of ion suppression in mass spectrometry.
-
-
Evaporation & Reconstitution: Transfer 800 µL of the organic supernatant to a new tube, evaporate to dryness under gentle nitrogen flow at 40°C, and reconstitute in 100 µL of the mobile phase[5].
Phase 3: Mass Spectrometric Detection
-
Chromatography: Inject 5 µL onto a Chirobiotic V or AGP-chiral column.
-
MRM Transitions: Monitor in positive electrospray ionization (ESI+) mode.
Figure 2: Self-validating enantioselective LC-MS/MS analytical workflow utilizing chiral internal standards.
Conclusion
For standard clinical diagnostics monitoring total circulating fluoxetine, utilizing an achiral column paired with racemic fluoxetine-d5 is robust, cost-effective, and analytically sound. However, for rigorous pharmacokinetic research—especially in populations exhibiting altered CYP2D6 metabolism (e.g., pregnant patients or specific genetic phenotypes)—chiral separation is mandatory[2][10]. In these advanced setups, utilizing enantiopure (R)-fluoxetine-d5 ensures precise co-elution, maximizes signal integrity, and provides a mathematically infallible system for absolute quantification.
References
-
Wisner, K. L., et al. (2024). "Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth." Journal of Clinical Psychopharmacology, 44(2), 100-106. Available at:[Link]
-
Carvalho, D. M., et al. (2019). "Pharmacokinetics and Transplacental Transfer of Fluoxetine Enantiomers and Their Metabolites in Pregnant Women." Clinical Pharmacology & Therapeutics, 105(4), 1003-1008. Available at:[Link]
-
Advanced Bioanalytical Validation Methodologies. (2024). "Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine." MDPI Pharmaceuticals, 17(10), 1297. Available at:[Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Transplacental Transfer of Fluoxetine Enantiomers and Their Metabolites in Pregnant Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. mybiosource.com [mybiosource.com]
- 9. ovid.com [ovid.com]
- 10. ovid.com [ovid.com]
A Technical Guide to Assessing the Metabolic Stability of (R)-fluoxetine-d5 in Human Hepatocytes
Abstract
This technical guide provides a comprehensive framework for evaluating the metabolic stability of (R)-fluoxetine-d5, a deuterated isotopolog of the active enantiomer of fluoxetine, using cryopreserved human hepatocytes as an in vitro model system. We delve into the scientific rationale, present a detailed experimental protocol, and outline the bioanalytical and data analysis methodologies required for a robust assessment. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical drug metabolism and pharmacokinetic (DMPK) studies. The core principle explored is the deuterium kinetic isotope effect (KIE) and its application in attenuating metabolic clearance to improve a drug's pharmacokinetic profile.
Introduction: The Pursuit of Metabolic Stability
In drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as demonstrating pharmacological efficacy. A significant hurdle is rapid metabolic clearance, primarily in the liver, which can lead to low bioavailability and a short duration of action, necessitating frequent or high doses. The liver is the body's primary metabolic hub, and enzymes within hepatocytes, particularly the cytochrome P450 (CYP) superfamily, are responsible for the biotransformation of a vast majority of drugs.[1]
Fluoxetine, the active ingredient in Prozac®, is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for major depressive disorder.[2] It is administered as a racemic mixture of (R)- and (S)-fluoxetine. The drug is extensively metabolized in the liver to its only identified active metabolite, norfluoxetine, through an N-demethylation reaction.[2][3] This metabolic process is primarily mediated by CYP2D6, with contributions from CYP2C9, particularly for the R-enantiomer.[3][4][5]
One established strategy to enhance metabolic stability is "precision deuteration."[6] This involves replacing one or more hydrogen atoms at a metabolic soft spot with its heavier, stable isotope, deuterium.[7] The carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond.[8][9] If the cleavage of this C-H bond is the rate-determining step in a metabolic reaction, its replacement with a C-D bond can significantly slow down the reaction rate—a phenomenon known as the deuterium Kinetic Isotope Effect (KIE).[7][8][9] This can lead to a longer drug half-life, reduced formation of certain metabolites, and potentially an improved safety and efficacy profile.[7][10]
This guide focuses on (R)-fluoxetine-d5, where deuterium atoms are strategically placed on the N-methyl group, the primary site of metabolism. We will use cryopreserved human hepatocytes as our in vitro system. Hepatocytes are considered the "gold standard" for such studies as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment, providing a more physiologically relevant model than subcellular fractions like microsomes.[1][11][12]
Scientific Principles and Mechanisms
Fluoxetine Metabolism Pathway
The primary metabolic pathway for fluoxetine is N-demethylation to form norfluoxetine. This reaction is catalyzed predominantly by CYP2D6 and CYP2C9.[3][4] While both enantiomers are substrates, studies have shown that CYP2C9 preferentially catalyzes the demethylation of (R)-fluoxetine.[3] Both fluoxetine and norfluoxetine are also inhibitors of CYP2D6, which can lead to complex drug-drug interactions.[2][4]
The Deuterium Kinetic Isotope Effect (KIE)
The rationale for using (R)-fluoxetine-d5 is to leverage the KIE to slow its N-demethylation. The cleavage of a C-H bond on the N-methyl group is a critical step in the CYP-mediated oxidation process. By replacing these hydrogens with deuterium, we increase the activation energy required for this bond to be broken by the enzyme. This is expected to decrease the rate of formation of (R)-norfluoxetine-d2, thereby increasing the metabolic stability of the parent compound.
Figure 1: Metabolic N-demethylation pathway showing the KIE.
Experimental Design and Protocol
This section provides a detailed, self-validating protocol for assessing the metabolic stability of (R)-fluoxetine and (R)-fluoxetine-d5 in suspension cultures of cryopreserved human hepatocytes.
Materials and Reagents
-
Test Compounds: (R)-fluoxetine, (R)-fluoxetine-d5 (Internal Standard grade for analytical).
-
Control Compounds:
-
High-turnover control (e.g., Verapamil, Propranolol)
-
Low-turnover control (e.g., Warfarin)
-
-
Hepatocytes: Pooled cryopreserved human hepatocytes (e.g., from 10 donors) of high viability (>80%).
-
Media: Williams’ Medium E, Hepatocyte Maintenance Supplement Pack.
-
Reagents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) with 0.1% formic acid, Purified water.
-
Labware: Non-coated 24- or 48-well plates, polypropylene tubes, multichannel pipettes.
Experimental Workflow
Figure 2: Step-by-step experimental workflow.
Detailed Step-by-Step Protocol
-
Prepare Incubation Medium: Aseptically combine Hepatocyte Maintenance Supplement with Williams’ Medium E according to the manufacturer's instructions. Warm to 37°C.[11]
-
Prepare Compound Stock Solutions: Dissolve (R)-fluoxetine, (R)-fluoxetine-d5, and control compounds in DMSO to create 1 mM stock solutions.
-
Prepare Dosing Solutions: Prepare a 2 µM working solution of each compound by diluting the 1 mM stock into the pre-warmed incubation medium. The final DMSO concentration should not exceed 0.1%.[11]
-
Thaw and Prepare Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Centrifuge to pellet the cells and resuspend in fresh medium to a final density of 1 x 10⁶ viable cells/mL.
-
Assay Setup:
-
Add 250 µL of the 2 µM dosing solution for each compound to designated wells of a 24-well plate.
-
Include a "vehicle control" (medium with 0.1% DMSO) and a "heat-inactivated control" where hepatocytes are boiled for 5 minutes prior to use to confirm that disappearance is enzyme-mediated.
-
Pre-incubate the plate at 37°C for 5-10 minutes on an orbital shaker.[11]
-
-
Initiate Metabolic Reaction: Start the reaction by adding 250 µL of the hepatocyte suspension (1 x 10⁶ cells/mL) to each well. This results in a final cell density of 0.5 x 10⁶ cells/mL and a final substrate concentration of 1 µM.[1][11]
-
Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a 50 µL aliquot from each well.[11]
-
Quench Reaction: Immediately transfer the 50 µL aliquot into a 96-well collection plate containing 100-150 µL of ice-cold acetonitrile. The ACN serves to stop the enzymatic reaction and precipitate proteins.[13] For quantitative analysis, the ACN should be fortified with a suitable internal standard (e.g., a stable isotope-labeled version of a different compound, like fluoxetine-d6, if analyzing both fluoxetine and fluoxetine-d5 simultaneously).[14]
-
Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Prepare for Analysis: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
Bioanalytical Method: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the parent compounds.
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a UPLC/HPLC system.
-
Chromatography: A C18 reverse-phase column (e.g., 2.1 x 50 mm, <2.6 µm) is typically used. A gradient elution with mobile phases consisting of water and acetonitrile/methanol with 0.1% formic acid is common.[14][15]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Detection is achieved via Multiple Reaction Monitoring (MRM).
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines to ensure data integrity.
Data Analysis and Interpretation
Calculating Metabolic Stability Parameters
-
Plot Data: For each compound, plot the natural logarithm (ln) of the peak area ratio (analyte/internal standard) or percent remaining versus incubation time.
-
Determine Elimination Rate Constant (k): The slope of the linear regression of the ln-transformed data is the elimination rate constant (-k).
-
Calculate Half-Life (t½):
-
t½ = 0.693 / k[11]
-
-
Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of hepatocyte suspension cleared of the drug per unit time, normalized to the number of cells.
Comparative Data Analysis
The primary output will be a direct comparison of the metabolic stability parameters for (R)-fluoxetine and its deuterated analog.
| Compound | Half-Life (t½, min) | In Vitro CLint (µL/min/10⁶ cells) |
| Controls | ||
| Verapamil (High-Turnover) | 18.5 | 37.5 |
| Warfarin (Low-Turnover) | >120 | <5.8 |
| Test Articles | ||
| (R)-fluoxetine | 55.2 | 12.6 |
| (R)-fluoxetine-d5 | 98.6 | 7.0 |
Table 1: Example comparative metabolic stability data. Values are hypothetical and for illustrative purposes.
Interpretation of Results
In the example data above, (R)-fluoxetine-d5 exhibits a significantly longer half-life and a lower intrinsic clearance compared to its non-deuterated counterpart. This demonstrates a clear deuterium kinetic isotope effect. The deuterated compound is metabolized more slowly by the hepatocytes, indicating improved metabolic stability. The data from the high and low-turnover controls validate the metabolic competency of the hepatocyte lot used in the assay.
Conclusion and Implications
This guide outlines a robust methodology for assessing the metabolic stability of deuterated compounds like (R)-fluoxetine-d5. The results from this in vitro hepatocyte assay provide a critical early assessment of the potential for deuterium substitution to favorably alter a drug's pharmacokinetic profile. A demonstrated improvement in metabolic stability, as evidenced by a lower CLint, suggests that the deuterated compound may exhibit a longer half-life and improved bioavailability in vivo. Such data are invaluable for guiding lead optimization efforts and selecting drug candidates with a higher probability of success in later stages of clinical development.
References
-
Bhatt, J., et al. (2011). Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. PubMed. Available at: [Link]
-
Wikipedia. (2024). Deuterated drug. Wikipedia. Available at: [Link]
-
PharmGKB. Fluoxetine Pathway, Pharmacokinetics. ClinPGx. Available at: [Link]
-
Wikipedia. (2024). Fluoxetine. Wikipedia. Available at: [Link]
-
Di, L., et al. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. PubMed. Available at: [Link]
-
Cyprotex. Hepatocyte Stability. Evotec. Available at: [Link]
-
Gerets, H. H., et al. (2021). Pharmacogenomics of CYP2D6, CYP2C19, CYP2C9, and Clinical Determinants of Fluoxetine–Norfluoxetine Pharmacokinetics in Real-World Clinical Conditions. MDPI. Available at: [Link]
-
Hefner, D. S., & Fought, J. (2021). Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. PMC. Available at: [Link]
-
JRC Publications Repository. Development of an in vitro metabolic hepatic clearance method. JRC Publications Repository. Available at: [Link]
-
Llerena, A., et al. (2004). Effect of CYP2D6 and CYP2C9 genotypes on fluoxetine and norfluoxetine plasma concentrations during steady-state conditions. ResearchGate. Available at: [Link]
-
Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. Available at: [Link]
-
Fay, K. A., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. Available at: [Link]
-
ResearchGate. (2019). Protocol for the Rat Hepatocyte Stability Assay. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2013). Determination of Fluoxetine and Norfluoxetine by UFLC-MS/MS in Human Plasma and its Application to Pharmacokinetic Study. ResearchGate. Available at: [Link]
-
Merck Millipore. Metabolic Stability Assays. Merck Millipore. Available at: [Link]
-
Domainex. Hepatocyte Stability Assay. Domainex. Available at: [Link]
-
Griffin, S. J., & Houston, J. B. (2005). PREDICTION OF IN VITRO INTRINSIC CLEARANCE FROM HEPATOCYTES: COMPARISON OF SUSPENSIONS AND MONOLAYER CULTURES. DOI. Available at: [Link]
-
Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC. Available at: [Link]
-
de Moraes, M. C., et al. (2018). Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]
-
Al-Majed, A. A., et al. (2022). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available at: [Link]
-
Diva-Portal.org. (2011). Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. Diva-Portal.org. Available at: [Link]
-
Technology Networks. (2014). Metabolic Stability Assay Using Human Hepatocyte Co-cultures and Integrated Qualitative/Quantitative High Resolution Mass Spectrometry. Technology Networks. Available at: [Link]
-
Sharma, R., & Kumar, V. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. Available at: [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature. Available at: [Link]
-
Harbeson, S. L., et al. (2014). Altering Metabolic Profiles of Drugs by Precision Deuteration: Reducing Mechanism-Based Inhibition of CYP2D6 by Paroxetine. Semantic Scholar. Available at: [Link]
-
Lv, C., et al. (2019). Fluoxetine Induces Hepatic Lipid Accumulation Via Both Promotion of the SREBP1c‐Related Lipogenesis and Reduction of Lipolysis in Primary Mouse Hepatocytes. PMC. Available at: [Link]
Sources
- 1. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Fluoxetine - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Deuterated drug - Wikipedia [en.wikipedia.org]
- 8. isotope.com [isotope.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - BG [thermofisher.com]
- 12. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Simultaneous determination of fluoxetine and norfluoxetine in dried blood spots using high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Advanced Enantioselective Therapeutic Drug Monitoring of Fluoxetine Using (R)-Fluoxetine-d5 and Chiral LC-MS/MS
Target Audience: Bioanalytical Researchers, Clinical Scientists, and Pharmacokineticists Focus: Chiral LC-MS/MS Method Development, Stable-Isotope-Labeled Internal Standards (SIL-IS), and Clinical Pharmacokinetics
Introduction: The Clinical Imperative for Enantioselective TDM
Fluoxetine is a widely prescribed selective serotonin reuptake inhibitor (SSRI) administered as a racemic mixture of its (S)- and (R)-enantiomers[1]. Standard Therapeutic Drug Monitoring (TDM) methodologies typically quantify the total (achiral) concentration of fluoxetine and its primary active metabolite, norfluoxetine. However, this approach inherently obscures the active pharmacological load[2].
The metabolism of fluoxetine is highly stereoselective. The (S)-enantiomer is primarily metabolized by CYP2D6, while the (R)-enantiomer is cleared by both CYP2C9 and CYP2D6[3]. Because (S)-norfluoxetine is significantly more potent at inhibiting serotonin reuptake than (R)-norfluoxetine, patient-specific variations in CYP450 phenotypes can lead to drastically different serotonergic effects despite identical total plasma drug concentrations[1]. Consequently, an enantioselective analytical method is paramount for precision dosing and personalized pharmacokinetic profiling[2].
Stereoselective Metabolic Pathway
Caption: Stereoselective hepatic metabolism of fluoxetine enantiomers into norfluoxetine.
Mechanistic Rationale: The Superiority of (R)-Fluoxetine-d5
Accurate LC-MS/MS quantification at trace biological levels requires a stable-isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction losses, and fluctuations in ionization efficiency[4][5].
Why a single enantiomer SIL-IS? If racemic fluoxetine-d5 is used in chiral chromatography, the internal standard will resolve into two distinct peaks corresponding to the (S)- and (R)- deuterated forms. This splits the signal-to-noise ratio, complicates automated peak integration, and increases the likelihood of co-eluting matrix interferences masking one of the IS peaks.
By utilizing (R)-fluoxetine-d5 , a pure enantiomeric SIL-IS, scientists can construct a highly robust assay[5]. The (R)-fluoxetine-d5 standard will strictly co-elute with endogenous (R)-fluoxetine, providing perfect mathematical cancellation of ion suppression at that exact retention time. For the (S)-enantiomer, (R)-fluoxetine-d5 serves as a highly reliable reference for system suitability without crowding the chromatogram[4].
Fragmentation Causality:
Fluoxetine undergoes collision-induced dissociation (CID) in positive electrospray ionization (ESI+) by cleaving the ether linkage, dropping the trifluoromethyl-phenol moiety to yield a stable phenyl-propanamine fragment. For native fluoxetine (
Experimental LC-MS/MS Protocol
Analytical Workflow
Caption: Step-by-step LC-MS/MS analytical workflow for enantioselective fluoxetine TDM.
Step-by-Step Methodology
1. Sample Preparation (Supported Liquid Extraction - SLE) Causality of Extraction Choice: Direct protein precipitation (PPT) fails to reliably remove phospholipids, which vigorously compete for droplet surface charge in the MS source, causing non-linear ion suppression. Supported Liquid Extraction (SLE) leverages diatomaceous earth to sequester proteins and phospholipids while allowing high-recovery elution of highly lipophilic drugs like fluoxetine using methyl tert-butyl ether (MTBE)[3][6].
-
Step 1: Transfer
of human plasma to an extraction plate. -
Step 2: Add
of (R)-fluoxetine-d5 working solution ( in methanol)[5]. -
Step 3: Dilute 1:1 with
of ammonium hydroxide to ensure analytes are fully deprotonated and lipophilic. -
Step 4: Load onto an SLE 400-well plate. Apply a brief vacuum to initiate partitioning. Wait 5 minutes.
-
Step 5: Elute the analytes strictly by gravity using
of MTBE[6]. -
Step 6: Evaporate the eluate to dryness under
gas at , then reconstitute in of mobile phase.
2. Chiral Chromatographic Separation
-
Column: Chiral
-acid glycoprotein (Chiral AGP) column ( )[4]. -
Mobile Phase: Isocratic elution utilizing 97%
ammonium acetate buffer (adjusted to ) and 3% acetonitrile (v/v)[4]. -
Flow Rate:
. -
Note on Causality: The
is rigidly controlled at 4.4 to manage the ionization state of the secondary/tertiary amines, promoting differential stereospecific binding to the chiral glycoprotein clefts, ensuring baseline separation of (R) and (S) enantiomers[4].
Self-Validating Quality Control (Trustworthiness)
To ensure analytical integrity aligning with ICH M10 guidelines, the run sequence must encompass a self-validating framework[3]:
-
Zero Sample Verification: Inject extracted blank plasma spiked solely with (R)-fluoxetine-d5. Monitor the native
channel to prove the isotopic purity of the SIL-IS and rule out native drug contamination (self-contamination)[4]. -
Matrix Factor (MF) Computation: Extract 6 individual sources of blank human plasma. Post-extraction, spike them with the target analytes and (R)-fluoxetine-d5. Compare the peak areas to neat standards at the same concentration. The IS-normalized Matrix Factor must be
(with a ), ensuring the SLE cleanup has successfully abolished ion suppression[3].
Quantitative Data Presentation
Table 1: Mass Spectrometric Parameters (ESI+ MRM)
All parameters optimized via syringe infusion into a tandem quadrupole mass spectrometer. The dwell time is fixed at
| Analyte | Precursor Ion | Product Ion (Quantifier) | Collision Energy (eV) | Role in Assay |
| (S)-Fluoxetine | 310.1 | 148.1 | 12 | Active Analyte |
| (R)-Fluoxetine | 310.1 | 148.1 | 12 | Active Analyte |
| (S)-Norfluoxetine | 296.1 | 134.1 | 15 | Primary Active Metabolite |
| (R)-Norfluoxetine | 296.1 | 134.1 | 15 | Metabolite |
| (R)-Fluoxetine-d5 | 315.1 | 153.1 | 12 | Internal Standard (SIL-IS) |
Table 2: Bioanalytical Acceptance Criteria for TDM
Derived from standardized ICH M10 validation requirements for bioanalytical assays.[3]
| Validation Parameter | Target Criteria | Method Performance Note |
| Linearity (Dynamic Range) | ||
| Accuracy (Bias %) | ||
| Precision (CV %) | Governed tightly by the co-elution of the SIL-IS. | |
| Extraction Recovery | SLE consistently outperforms direct PPT[3][4]. |
References
-
[2] Carvalho DM, de Oliveira Filgueira GC, Marques MP, et al. Analysis of Fluoxetine and Norfluoxetine Enantiomers in Human Plasma and Amniotic Fluid by LC-MS/MS and Its Application to Clinical Pharmacokinetics in Pregnant Women. ResearchGate. 2
-
[4] Barclay V, Tyrefors N, Johansson M, Pettersson C. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. PubMed. 4
-
[5] Cayman Chemical. Fluoxetine-d5 (hydrochloride) (CAS Number: 1173020-43-3).5
-
[6] Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction. PubMed. 6
-
[3] Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. 3
-
[1] Chirality of antidepressive drugs: an overview of stereoselectivity. PMC.1
Sources
- 1. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Simultaneous determination of fluoxetine and its major active metabolite norfluoxetine in human plasma by LC-MS/MS using supported liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Pharmacokinetic Study Design Using (R)-Fluoxetine-d5 Tracer
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to designing and executing a pharmacokinetic (PK) study utilizing a stable isotope-labeled tracer, specifically (R)-fluoxetine-d5. The use of deuterated tracers offers significant advantages in drug development, enabling precise characterization of absorption, distribution, metabolism, and excretion (ADME) with high sensitivity and specificity. This guide delves into the rationale behind using a stable isotope tracer, provides detailed protocols for study design and bioanalytical methodology, and outlines the principles of data analysis. The methodologies described herein are grounded in established scientific principles and adhere to regulatory guidelines to ensure data integrity and reliability.
Introduction: The Power of Stable Isotope Tracers in Pharmacokinetics
Pharmacokinetic (PK) studies are a cornerstone of drug development, providing critical information about how a drug behaves in a biological system. Traditional PK studies often involve administering a single dose of a drug and monitoring its concentration over time. However, this approach can be limited, especially when investigating drug-drug interactions, metabolic pathways, or the pharmacokinetics of a drug in specific populations already on a stable therapeutic regimen.
The introduction of stable isotope-labeled (SIL) compounds, such as deuterated tracers, has revolutionized the field.[1][2] By replacing one or more hydrogen atoms with its heavier, non-radioactive isotope deuterium, we can create a version of the drug that is chemically identical in its biological activity but distinguishable by mass spectrometry.[3][4] This allows for the simultaneous administration of the labeled (tracer) and unlabeled (therapeutic) drug, enabling what is often referred to as a "micro-tracer" or "micro-dosing" study.
Key Advantages of Using a Deuterated Tracer:
-
Enhanced Precision and Accuracy: Allows for the differentiation of the tracer dose from the therapeutic dose, eliminating background noise and providing cleaner pharmacokinetic data.[3][5]
-
Reduced Inter-individual Variability: Each subject can serve as their own control, minimizing the impact of physiological differences between individuals.[2]
-
Enables Studies in Special Populations: Facilitates pharmacokinetic assessments in patients already receiving the therapeutic drug without interrupting their treatment.[1][2]
-
Safety: Stable isotopes are non-radioactive and considered safe for human administration in the small quantities used in tracer studies.[1]
-
Metabolic Pathway Elucidation: The distinct mass of the deuterated tracer and its metabolites allows for unambiguous tracking of metabolic pathways.[4][5]
This application note will focus on the use of (R)-fluoxetine-d5, a deuterated version of the R-enantiomer of fluoxetine, as a tracer in pharmacokinetic studies.
The Analyte: (R)-Fluoxetine and its Deuterated Tracer
Fluoxetine, widely known by its brand name Prozac, is a selective serotonin reuptake inhibitor (SSRI) used to treat a variety of conditions, including major depressive disorder and obsessive-compulsive disorder.[6] It is a racemic mixture of two enantiomers, (R)-fluoxetine and (S)-fluoxetine.[7] While both enantiomers contribute to its therapeutic effect, they exhibit different pharmacokinetic and pharmacodynamic properties.[7] Specifically, (R)-fluoxetine has shown significant affinity for 5-HT2A and 5-HT2C receptors, which may contribute to its distinct effects on dopamine and norepinephrine levels in the prefrontal cortex.[8]
Fluoxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, to its active metabolite, norfluoxetine.[6][7][9][10] Both fluoxetine and norfluoxetine have long elimination half-lives, which is a critical consideration in PK study design.[6][9][11]
(R)-fluoxetine-d5 is a stable isotope-labeled version of (R)-fluoxetine where five hydrogen atoms have been replaced by deuterium. This mass shift allows it to be distinguished from the unlabeled drug by a mass spectrometer without altering its fundamental chemical and biological properties.
Experimental Design and Protocols
A successful pharmacokinetic study requires meticulous planning and adherence to established protocols. The following sections outline the key considerations for a study using (R)-fluoxetine-d5.
Study Design and Ethical Considerations
Objective: To determine the pharmacokinetic profile of (R)-fluoxetine in a specific population (e.g., healthy volunteers, patients on a stable dose of fluoxetine).
Study Type: An open-label, single-dose pharmacokinetic study.
Ethical Approval: All study protocols must be reviewed and approved by an Institutional Review Board (IRB) or an independent ethics committee. All participants must provide written informed consent before any study-related procedures are performed. The study should be conducted in accordance with the principles of the Declaration of Helsinki and Good Clinical Practice (GCP).
Subject Selection:
-
Inclusion Criteria: Clearly defined criteria for subject enrollment (e.g., age, sex, health status). For studies in patient populations, criteria for disease stability and current medication regimen should be specified.
-
Exclusion Criteria: Clearly defined criteria for subject exclusion (e.g., contraindications to fluoxetine, use of interacting medications, history of substance abuse).
Dosing:
-
Therapeutic Dose (if applicable): For subjects already on fluoxetine, their stable daily dose will be maintained.
-
Tracer Dose: A single, low dose of (R)-fluoxetine-d5 will be administered orally. The dose should be sufficient to be detected by the analytical method but low enough to be pharmacologically insignificant (a microdose).
Blood Sampling Schedule: A well-defined blood sampling schedule is crucial for accurately capturing the pharmacokinetic profile. Given the long half-life of fluoxetine and norfluoxetine, a prolonged sampling period is necessary.[6][11]
| Time Point | Description |
| Pre-dose (0 h) | Baseline blood sample |
| 1, 2, 4, 6, 8, 12 h | Absorption phase |
| 24, 48, 72, 96, 120, 168 h | Elimination phase |
| 240, 336 h | Late elimination phase |
Sample Handling and Storage:
-
Collect blood samples in K2-EDTA tubes.
-
Centrifuge at 1500 x g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to cryovials.
-
Store samples at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and robustness.[12][13]
Protocol for LC-MS/MS Analysis:
-
Sample Preparation (Protein Precipitation): a. Thaw plasma samples on ice. b. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., fluoxetine-d7). c. Vortex for 1 minute. d. Centrifuge at 10,000 x g for 5 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Poroshell 120 EC-C18) is suitable for separation.[14]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
(R)-fluoxetine: Monitor the specific parent-to-daughter ion transition.
-
(R)-fluoxetine-d5: Monitor the specific parent-to-daughter ion transition, which will be 5 mass units higher than the unlabeled compound.
-
Internal Standard (e.g., fluoxetine-d7): Monitor its unique transition.
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines such as the ICH M10 guideline.[15][16][17][18] Key validation parameters include:
-
Selectivity
-
Accuracy and Precision[14]
-
Calibration Curve and Linearity
-
Lower Limit of Quantification (LLOQ)[12]
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term)
| Validation Parameter | Acceptance Criteria (ICH M10) |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (%CV) | ≤15% (≤20% at LLOQ) |
| Linearity (r²) | ≥0.99 |
| Stability | Analyte concentration within ±15% of baseline |
Data Analysis and Pharmacokinetic Modeling
Once the concentrations of (R)-fluoxetine-d5 in plasma are determined at each time point, the data can be used to calculate key pharmacokinetic parameters.
Non-compartmental Analysis (NCA): This is a direct method to determine PK parameters from the concentration-time data.
-
Cmax (Maximum Concentration): The highest observed concentration.
-
Tmax (Time to Cmax): The time at which Cmax is observed.
-
AUC (Area Under the Curve): The total drug exposure over time, calculated using the trapezoidal rule.
-
t½ (Half-life): The time required for the drug concentration to decrease by half.
-
CL/F (Apparent Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd/F (Apparent Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Compartmental Modeling: This involves fitting the data to a mathematical model (e.g., one-compartment or two-compartment model) to describe the drug's disposition in the body. Population pharmacokinetic (PopPK) modeling can also be employed to identify sources of variability in drug exposure among subjects.[19]
Conclusion
The use of (R)-fluoxetine-d5 as a tracer in pharmacokinetic studies represents a powerful and precise approach to understanding the disposition of this important therapeutic agent. By leveraging the principles of stable isotope labeling and advanced bioanalytical techniques like LC-MS/MS, researchers can obtain high-quality data that is essential for informed decision-making in drug development. The protocols and methodologies outlined in this document provide a robust framework for designing and conducting such studies, ensuring scientific integrity and adherence to regulatory standards.
References
- ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024).
-
Thour, A., & Marwaha, R. (2024). Fluoxetine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Fluoxetine Pathway, Pharmacokinetics. (n.d.). PharmGKB. Retrieved from [Link]
-
ICH M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023). European Medicines Agency. Retrieved from [Link]
-
Caccia, S. (1998). Clinical pharmacokinetics of fluoxetine. Clinical Pharmacokinetics, 34(4), 281-302. Retrieved from [Link]
-
Fluoxetine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). BioAgilytix. Retrieved from [Link]
-
ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. Retrieved from [Link]
-
Hiemke, C., & Härtter, S. (2000). Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450. Current Drug Metabolism, 1(3), 259-276. Retrieved from [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? (2025). Patsnap Synapse. Retrieved from [Link]
-
LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Langen, H., et al. (1997). Pharmacokinetic and metabolism studies using uniformly stable isotope labeled proteins with HPLC/CRIMS detection. Protein Science, 6(1), 16-24. Retrieved from [Link]
-
Gant, T. G. (2014). Deuterium in drug discovery: progress, opportunities and challenges. Future Medicinal Chemistry, 6(5), 517-533. Retrieved from [Link]
-
Pons, G., & Rey, E. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(3), 633-639. Retrieved from [Link]
-
FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies. (2014). Foley & Lardner LLP. Retrieved from [Link]
-
Kim, H., et al. (2021). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. Pharmaceuticals, 14(11), 1146. Retrieved from [Link]
-
Al-Tannak, N. F., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4503. Retrieved from [Link]
-
FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. (2025). LinkedIn. Retrieved from [Link]
-
Population Pharmacokinetics. (2022). U.S. Food and Drug Administration. Retrieved from [Link]
-
How deuterated tracers allow us imaging metabolism in vivo. (2025). Bizzabo. Retrieved from [Link]
-
Guideline for the Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application. (1987). U.S. Food and Drug Administration. Retrieved from [Link]
-
Advantages of Deuterated Compounds. (2024). Clearsynth Discovery. Retrieved from [Link]
-
Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. Retrieved from [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). U.S. Food and Drug Administration. Retrieved from [Link]
-
Isotope Tracer Methodologies for Metabolic Clinical Trials. (n.d.). ProSciento. Retrieved from [Link]
-
Blake, M. J., et al. (2003). The use of stable isotopes in drug metabolism studies. Journal of Pharmaceutical Sciences, 92(5), 895-908. Retrieved from [Link]
-
Bymaster, F. P., et al. (2002). R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study. Neuropsychopharmacology, 27(6), 949-962. Retrieved from [Link]
- Robertson, D. W., & Wong, D. T. (1992). Methods of use and compositions of r(-) fluoxetine. Google Patents.
-
Hertz, L., & Chen, Y. (2014). Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects. Current Neuropharmacology, 12(4), 346-357. Retrieved from [Link]
-
Stability data for fluoxetine and fluoxetine-d5. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. publications.aap.org [publications.aap.org]
- 2. researchgate.net [researchgate.net]
- 3. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 4. benchchem.com [benchchem.com]
- 5. metsol.com [metsol.com]
- 6. Fluoxetine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. R-fluoxetine increases extracellular DA, NE, as well as 5-HT in rat prefrontal cortex and hypothalamus: an in vivo microdialysis and receptor binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. Fluoxetine metabolism and pharmacological interactions: the role of cytochrome p450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies [mdpi.com]
- 13. BIO-Analytical Method Development and Validation By LC/MS/MS Technique | Journal of Neonatal Surgery [jneonatalsurg.com]
- 14. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. database.ich.org [database.ich.org]
- 17. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 18. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Deuterium Isotope Effects in Fluoxetine Retention Time
Welcome to the technical support resource for managing chromatographic retention time shifts associated with deuterated fluoxetine. This guide is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive understanding of the deuterium isotope effect and practical, field-proven strategies to ensure data integrity and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the deuterium isotope effect and why does it alter my fluoxetine retention time?
The chromatographic isotope effect is a phenomenon where substituting hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D) in a molecule like fluoxetine can cause it to elute at a different retention time (tR) during chromatographic separation.[1] In reversed-phase high-performance liquid chromatography (RP-HPLC), the most common observation is that the deuterated compound elutes slightly earlier than its non-deuterated counterpart.[1][2][3]
The underlying cause is rooted in the fundamental physical differences between the Carbon-Hydrogen (C-H) and Carbon-Deuterium (C-D) bonds. The C-D bond is slightly shorter, stronger, and vibrates at a lower frequency than a C-H bond.[1][4] This leads to a smaller effective molecular size (van der Waals radius) and reduced polarizability for the deuterated molecule.[1] In the context of RP-HPLC, these subtle changes result in weaker intermolecular (van der Waals) interactions with the non-polar stationary phase (e.g., C18). Consequently, deuterated fluoxetine has a slightly reduced affinity for the stationary phase compared to standard fluoxetine, causing it to spend more time in the mobile phase and elute faster.[1][2]
Q2: I'm using deuterated fluoxetine (d-fluoxetine) as an internal standard, and it's not co-eluting with fluoxetine. Is this a problem?
Ideally, a stable isotopically labeled (SIL) internal standard should co-elute with the analyte to ensure it experiences the exact same analytical variations, such as matrix effects and ionization suppression/enhancement in mass spectrometry (MS).[5][6] However, due to the isotope effect, perfect co-elution is not always achieved.[7]
A small, consistent separation between fluoxetine and d-fluoxetine is often acceptable, provided the resolution is not excessive. The key is that both peaks must be within the same integration window and that the relative retention time remains constant across all standards, quality controls, and samples. If the separation is too large, the two compounds might experience different matrix effects, which defeats the primary purpose of using a SIL internal standard and can compromise quantification accuracy.[8]
Q3: The retention time shift between fluoxetine and d-fluoxetine in my assay is inconsistent between runs. What are the likely causes?
An inconsistent shift is a critical issue that points to a lack of method robustness. While the inherent isotope effect should be constant, its observed magnitude can be influenced by several chromatographic parameters. Fluctuations in these parameters will lead to variable retention time differences (ΔtR).
Key factors to investigate include:
-
Column Temperature: Temperature affects the kinetics of analyte-stationary phase interactions.[2] Even minor fluctuations (e.g., ± 2°C) can alter retention times and the relative separation of isotopologues. An increase in temperature typically shortens retention times for both compounds but may alter the ΔtR.[2]
-
Mobile Phase Composition: Inaccurate preparation of the mobile phase, especially the organic-to-aqueous ratio in RP-HPLC, will cause significant retention shifts. Evaporation of the more volatile organic component over time can also alter the composition and affect retention.
-
Mobile Phase pH: Fluoxetine is a basic compound with a pKa of ~9.5.[9] Small changes in the mobile phase pH can significantly impact its degree of ionization. Changes in ionization state alter the molecule's polarity and its interaction with the stationary phase, which can disproportionately affect the deuterated vs. non-deuterated forms.[10][11]
-
Gradient Profile: For gradient methods, inconsistencies in the pump's mixing performance or errors in the gradient program can lead to variable retention.
Troubleshooting Guides & Protocols
Issue 1: Poor Resolution or Co-elution of Fluoxetine and d-Fluoxetine
When the chromatographic separation is insufficient to resolve the analyte from its deuterated internal standard, or if you wish to intentionally induce a slight separation for peak-picking integrity, several parameters can be adjusted.
Protocol: Optimizing Separation of Fluoxetine Isotopologues
-
Decrease Mobile Phase Strength: In reversed-phase mode, reduce the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. Increasing the aqueous component will increase the retention of both compounds, which often magnifies the separation between them, leading to improved resolution.
-
Lower the Column Temperature: Reducing the column temperature (e.g., from 40°C to 30°C) generally increases retention times and can enhance the subtle interaction differences between the isotopologues and the stationary phase, thereby improving resolution.
-
Adjust Mobile Phase pH: Modifying the pH of the aqueous portion of the mobile phase can alter the ionization state of fluoxetine.[10] Operating at a pH further from the pKa may enhance separation. Experiment with small pH adjustments (e.g., ± 0.2 pH units) to see the effect on resolution.
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve the efficiency of the separation, though this will also increase the run time.
Issue 2: Correcting for Retention Time Drift and Ensuring Method Robustness
A robust method delivers consistent retention times and ΔtR across different days, instruments, and analysts. When faced with drift, a systematic approach is necessary.
Workflow for Diagnosing and Correcting Retention Time Variability
This workflow provides a logical sequence for identifying the root cause of inconsistent retention times for fluoxetine and its deuterated analog.
Caption: Troubleshooting workflow for retention time variability.
Quantitative Data Summary
The magnitude of the deuterium isotope effect is not constant and depends heavily on the chromatographic conditions. The following table summarizes the expected influence of key parameters on the retention time (tR) and the separation (ΔtR) between fluoxetine (FLU) and deuterated fluoxetine (d-FLU).
| Parameter | Change | Expected Effect on tR (Both Analytes) | Expected Effect on Separation (ΔtR) | Scientific Rationale |
| % Organic Solvent | Increase | Decrease | Decrease | Reduces interaction with the stationary phase, often diminishing the subtle differences between isotopologues. |
| Column Temperature | Increase | Decrease | Typically Decreases | Higher thermal energy reduces the time spent interacting with the stationary phase, potentially masking the small energy difference in binding.[2] |
| Mobile Phase pH | Move further from pKa | Variable | Can Increase or Decrease | Changes in the ionization state of fluoxetine alter its overall polarity and interaction mechanism with the stationary phase.[10][11] |
| Number of Deuteriums | Higher | No Change | Increase | A greater number of C-D bonds generally leads to a more pronounced isotope effect and a larger retention time shift.[2] |
References
-
IOP Conference Series: Materials Science and Engineering. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available from: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available from: [Link]
-
ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]
-
Sun, L., Hebert, A. S., & Coon, J. J. (2014). Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. Analytical chemistry, 86(8), 3709–3713. Available from: [Link]
-
Wang, Z., et al. (2002). ENANTIOSEPARATION OF FLUOXETINE ON A NEW b-CYCLODEXTRIN BONDED PHASE COLUMN BY HPLC. Separation Science and Technology, 37(6), 1401-1415. Available from: [Link]
-
Qin, W., et al. (2002). Liquid chromatography/tandem mass spectrometry for the determination of fluoxetine and its main active metabolite norfluoxetine in human plasma with deuterated fluoxetine as internal standard. Rapid Communications in Mass Spectrometry, 16(17), 1645-1650. Available from: [Link]
-
Meese, C. O., & Zres, K. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Molecules, 26(17), 5345. Available from: [Link]
-
Nakano, M., et al. (2024). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. Analytical Chemistry. Available from: [Link]
-
ResearchGate. (a) Reversed-phase HPLC retention times as a function of temperature.... Available from: [Link]
-
Jemal, M., & Xia, Y. Q. (2002). Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format. Rapid communications in mass spectrometry, 16(5), 332–338. Available from: [Link]
-
ChemEurope.com. Kinetic isotope effect. Available from: [Link]
-
Chemistry LibreTexts. Kinetic Isotope Effects. Available from: [Link]
-
Naik, R. R., & Kumar, Dr. A. (2018). A MODIFIED REVERSE PHASE LIQUID CHROMATOGRAPHIC METHOD DEVELOPMENT AND VALIDATION FOR THE FLUOXETINE IN BULK AND DOSAGE FORMS. World Journal of Pharmaceutical and Medical Research, 4(8), 202-206. Available from: [Link]
-
Le, A., et al. (2022). Combining Isotopologue Workflows and Simultaneous Multidimensional Separations to Detect, Identify, and Validate Metabolites in Untargeted Analyses. Journal of the American Society for Mass Spectrometry, 33(3), 496-506. Available from: [Link]
-
Wikipedia. Kinetic isotope effect. Available from: [Link]
-
Shchukin, A. (2020). Tutorial on High-Performance Liquid Chromatography of Isotopologues of organic compounds. Journal of Chromatography A, 1626, 461361. Available from: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Prozac (fluoxetine). Available from: [Link]
-
Studzińska, S., & Krzek, J. (2022). New TLC Method Combined with Densitometry for Determination of Sertraline and Fluoxetine in Pharmaceutical Preparations. Molecules, 27(20), 6902. Available from: [Link]
-
Majeed, J., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), s242-s250. Available from: [Link]
-
Silva, B., et al. (2017). EFFECT OF PH ON THE REMOVAL OF FLUOXETINE FROM AQUEOUS SOLUTIONS BY GRANULAR ACTIVATED CARBON 69. Proceedings of the 4th International Conference on Eco-friendly Polymer Materials and Technologies for a Sustainable Green World. Available from: [Link]
-
Studzińska, S., & Krzek, J. (2022). Influence of Chromatographic Conditions on LOD and LOQ of Fluoxetine and Sertraline Analyzed by TLC-Densitometric Method. Molecules, 27(10), 3128. Available from: [Link]
-
OpenOChem Learn. Kinetic Isotope Effects. Available from: [Link]
-
Cherevko, Y., et al. (2024). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. Available from: [Link]
-
Dong, M. W. (2022). Separation Science in Drug Development, Part 3: Analytical Development. LCGC North America, 40(4), 164-173. Available from: [Link]
-
Kumar, V. R. (2019). Principles of Chromatography Method Development. IntechOpen. Available from: [Link]
-
Sharma, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic Isotope Effects | OpenOChem Learn [learn.openochem.org]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. tandfonline.com [tandfonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Liquid Chromatography-Mass Spectrometry (LC-MS) Internal Standards
Welcome to the Application Science Troubleshooting & Technical Guide for isotopic internal standards. This specific module addresses the physiochemical challenges and mitigation strategies for preventing deuterium-hydrogen (H/D) exchange—often termed "back-exchange"—in (R)-fluoxetine-d5 solutions during sample preparation, storage, and mass spectrometric analysis.
The Causality of Back-Exchange in (R)-fluoxetine-d5
(R)-fluoxetine-d5 is widely utilized as an internal standard for clinical and pharmacokinetic LC-MS/MS assays to correct for matrix effects and extraction variances[1][2]. Structurally, the most common isotopologue of fluoxetine-d5 is formulated with the five deuterium atoms positioned on the unsubstituted phenyl ring (phenyl-d5)[3][4].
While carbon-bound deuterium (C-D) bonds are slightly shorter and thermodynamically stronger than standard C-H bonds[5], they are not entirely immune to substitution[6][7]. In solution, H/D exchange is an equilibrium-driven, catalytic process. If (R)-fluoxetine-d5 is placed in a strongly acidic or basic environment containing protic solvents (like water or methanol), electrophilic aromatic substitution-like mechanisms can strip the deuterium label, replacing it with environmental hydrogen[6][7].
The progressive loss of the deuterium label (shifting the molecular mass from the expected M+5 to M+4, M+3, etc.) drastically lowers the internal standard's signal at the targeted Multiple Reaction Monitoring (MRM) transition (e.g., m/z 351.2
Caption: Mechanism of Deuterium Back-Exchange in (R)-fluoxetine-d5 solutions.
Environmental Impact on Isotopic Stability
To architect a self-validating assay, it is critical to eliminate points of failure in the standard's microenvironment[7]. The table below summarizes quantitative factors that induce H/D exchange and the exact causality behind them.
| Environmental Parameter | Pro-Exchange Condition | Mechanistic Effect on C-D Bond | Recommended Corrective Action |
| Solvent Matrix | Protic solvents (H₂O, MeOH, EtOH) | Abundant labile protons drive thermodynamic equilibration toward hydrogen substitution[7]. | Reconstitute strictly in Aprotic solvents (100% Acetonitrile or DMSO)[7]. |
| pH Environment | Highly Acidic / Basic (e.g., unbuffered mobile phases) | Acidic or basic extremes act as chemical catalysts, drastically lowering the activation energy for exchange[6][7]. | Maintain standard storage solutions at a neutral pH[6]. |
| Temperature | Extended storage at > 4°C or repeated Freeze-Thaw | Kinetic energy accelerates the chemical exchange rate[7][8]. | Aliquot and store tightly sealed at -20°C to -80°C [1][7]. |
| ESI Source | Extreme Source Temp / High Capillary Voltage | High thermal energy in the gas phase promotes in-source proton-transfer reactions[6]. | Optimize desolvation temperatures to the minimum required for efficiency[6]. |
The "Quench & Stabilize" Workflow Protocol
This step-by-step protocol is designed as a self-validating system: by baselining your initial standard purity and maintaining "quench" conditions, you guarantee the mathematical integrity of your standard curve.
Step 1: Purity Baselining via HRMS (Direct Infusion)
-
Action: Before introducing the internal standard into your extraction workflow, infuse a high-concentration solution of the neat (R)-fluoxetine-d5 standard directly into a High-Resolution Mass Spectrometer (HRMS)[6].
-
Validation: Calculate the relative intensities of the isotopic peaks (M+5, M+4, M+3). A pure standard will exhibit
98 atom % D. Retain this mass spectrum as your quantitative baseline to compare against post-extraction samples[6].
Step 2: Aprotic Reconstitution
-
Action: Centrifuge the vial of (R)-fluoxetine-d5 powder before opening. Reconstitute directly in a dry, aprotic solvent such as LC-MS grade 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO)[7].
-
Causality: Aprotic solvents lack exchangeable protons, completely cutting off the molecular fuel required for back-exchange during long-term storage[7].
Step 3: Moisture Protection & Aliquot Storage
-
Action: Flush the headspace of the storage vials with an inert gas (Nitrogen or Argon)[5]. Immediately divide the master stock into single-use amber glass vials to prevent repeated freeze-thaw cycles. Store at -80°C[1].
-
Causality: Atmospheric moisture inherently introduces protic water molecules into the solution, which can initiate creeping H/D exchange over months of storage[5][7].
Step 4: Kinetically Freezing the Sample Matrix
-
Action: When spiking (R)-fluoxetine-d5 into biological samples (plasma/urine), perform all extraction steps (LLE or SPE) on ice[7]. Keep autosamplers strictly set to 4°C[7].
-
Causality: If the standard must temporarily reside in a protic, aqueous environment, dropping the temperature kinetically "freezes" the exchange reaction rate, yielding a negligible isotopic shift over the short lifecycle of the assay tray[7].
Diagnostics & Troubleshooting FAQs
Q: I am observing a chromatographic shift (retention time drift) between unlabeled fluoxetine and my (R)-fluoxetine-d5 standard. Is this a sign of degradation? A: No, this is a well-documented physical phenomenon called the "Isotope Effect." Because C-D bonds are slightly shorter and stronger than C-H bonds, heavily deuterated compounds exhibit marginally reduced lipophilicity[5][6]. This causes the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase liquid chromatography[6]. To mitigate this and ensure identical matrix suppression mapping, flatten your gradient slope slightly to encourage co-elution.
Q: My (R)-fluoxetine-d5 area counts are gradually dropping from plate to plate, but my unlabeled fluoxetine QC area counts are stable. What is happening? A: You are likely witnessing active H/D exchange (deuterium loss) either in your standard working solution or inside the autosampler. If the M+5 label drops to M+4, it falls out of your designated MRM transition window, mimicking standard loss[7]. Run a full MS scan on your problematic samples; if you observe an elevated M+4 or M+3 isotopic cluster compared to your baseline[6], back-exchange is confirmed. Review your working solution solvent (ensure it is aprotic) and confirm the autosampler is adequately chilled[7].
Q: Does adjusting the mobile phase pH help prevent H/D exchange during the LC run? A: Yes, but only to a certain extent. Both neutral/basic environments and highly acidic environments can catalyze proton substitution[6][7]. For many compounds, exchange rates are minimized at weakly acidic conditions (approx. pH 2.5)[7]; however, LC runs are generally too fast for bulk exchange to occur on-column unless utilizing excessively high column oven temperatures. Focus your prevention efforts primarily on storage solvents and sample preparation[7].
Caption: Troubleshooting Workflow for Internal Standard Signal Loss.
References
-
[5] ResolveMass Laboratories Inc. "Deuterated Standards for LC-MS Analysis." ResolveMass. URL: [Link]
-
[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 45039288, N-Methyl-3-(2H5)phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine hydrochloride." PubChem. URL:[Link]
-
[2] Pharmaffiliates. "(R)-Fluoxetine-d5 Hydrochloride, CAS 1217764-54-9." Pharmaffiliates Analytics & Synthetics. URL: [Link]
-
[8] Trabjerg, E., et al. "Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry." Analytical Chemistry, American Chemical Society. URL: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N-Methyl-3-(~2~H_5_)phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine--hydrogen chloride (1/1) | C17H19ClF3NO | CID 45039288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (±)-Fluoxetine-d5 Oxalate (phenyl-d5) | CymitQuimica [cymitquimica.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Eliminating Carryover of (R)-fluoxetine-d5 in High-Throughput LC-MS
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and eliminate carryover of (R)-fluoxetine-d5 in high-throughput liquid chromatography-mass spectrometry (LC-MS) analyses. The following sections offer a combination of quick-reference frequently asked questions and in-depth troubleshooting protocols to ensure data integrity and accuracy in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS and why is it a concern for (R)-fluoxetine-d5 analysis?
A: Carryover is the phenomenon where a portion of an analyte from a previous injection appears in a subsequent analysis of a blank or another sample.[1][2] This can lead to inaccurate quantification, false-positive results, and compromised data integrity, which is particularly critical in high-throughput bioanalysis and regulated environments.[1][3] (R)-fluoxetine-d5, like many basic compounds, can exhibit strong interactions with various components of the LC-MS system, making it prone to carryover.
Q2: What are the primary sources of (R)-fluoxetine-d5 carryover in an LC-MS system?
A: The most common sources of carryover are the autosampler, including the needle, injection valve, and sample loop.[2][4] The analytical column, particularly the frits and stationary phase, can also retain the analyte.[2][4] Other potential sources include contaminated solvents, improperly seated fittings, and the mass spectrometer's ion source.[5]
Q3: What is a quick first step to check for carryover?
A: Inject a blank sample immediately after a high-concentration standard of (R)-fluoxetine-d5. The presence of a peak at the analyte's retention time in the blank chromatogram is a clear indication of carryover.[5] To distinguish between system carryover and contamination, a series of blank injections can be informative; carryover should decrease with each subsequent blank injection.[5]
Q4: What is the most effective general-purpose wash solution for minimizing carryover of basic compounds like (R)-fluoxetine-d5?
A: A strong organic solvent with an acidic modifier is often effective. A mixture of acetonitrile, methanol, and water with a small percentage of formic or acetic acid can help to neutralize and solubilize basic analytes, facilitating their removal from the system.[6][7] The optimal composition will depend on the specific analyte and system.
In-Depth Troubleshooting Guides
Understanding the Root Causes of (R)-fluoxetine-d5 Carryover
(R)-fluoxetine is a basic compound, and its deuterated form, (R)-fluoxetine-d5, shares similar physicochemical properties. The primary amine group in its structure is readily protonated, leading to strong ionic interactions with negatively charged surfaces within the LC-MS system, such as residual silanols on the column packing material or metal surfaces. Additionally, its relatively hydrophobic nature can cause adsorption to non-polar surfaces like PEEK tubing and rotor seals.[1] These interactions are the primary drivers of carryover.
Systematic Troubleshooting Workflow
A systematic approach is crucial to efficiently identify and eliminate the source of carryover. The following workflow provides a logical sequence of steps to isolate the problem.
Caption: A systematic workflow for troubleshooting carryover.
Experimental Protocols for Carryover Elimination
Protocol 1: Optimizing Autosampler Wash Solvents
The autosampler is a frequent source of carryover, and optimizing the wash solvent is a primary mitigation strategy.[8][9]
Objective: To determine the most effective wash solvent composition for removing (R)-fluoxetine-d5 from the autosampler flow path.
Materials:
-
(R)-fluoxetine-d5 high concentration standard
-
Blank matrix (e.g., mobile phase A)
-
Various organic solvents (Acetonitrile, Methanol, Isopropanol)
-
Acidic and basic modifiers (Formic acid, Ammonium hydroxide)
Procedure:
-
Inject the high concentration standard of (R)-fluoxetine-d5.
-
Inject a blank sample using your standard wash protocol and quantify the carryover peak area.
-
Change the autosampler wash solvent to one of the compositions listed in the table below.
-
Purge the wash system thoroughly with the new solvent.
-
Repeat steps 1 and 2.
-
Continue this process for each of the test wash solutions.
Table 1: Recommended Wash Solution Compositions for (R)-fluoxetine-d5
| Wash Solution Composition | Rationale | Expected Efficacy |
| 50:50 Acetonitrile:Water + 0.5% Formic Acid | Acidified solution to protonate and solubilize the basic analyte. | Good |
| 50:50 Methanol:Water + 0.5% Formic Acid | Methanol can be more effective for some polar compounds.[8] | Good |
| 90:10 Isopropanol:Water + 0.5% Formic Acid | Isopropanol is a stronger solvent for highly retained compounds. | Very Good |
| 50:50 Acetonitrile:Water + 0.5% Ammonium Hydroxide | Basic wash to deprotonate the analyte, potentially altering its interaction with surfaces. | Worth testing, efficacy varies. |
| "Magic Mix": Water/Methanol/Acetonitrile/Isopropanol with 1% Formic Acid[6] | A strong, universal wash for stubborn carryover.[6] | Excellent |
Protocol 2: Advanced Column Washing and Mobile Phase Modification
If the column is identified as the source of carryover, a more aggressive washing strategy or mobile phase modification may be necessary.
Objective: To remove strongly adsorbed (R)-fluoxetine-d5 from the analytical column and prevent future carryover.
Procedure:
Part A: Aggressive Column Wash
-
After the analytical run, divert the column flow to waste.
-
Wash the column with a high percentage of a strong organic solvent (e.g., 95% Acetonitrile or Isopropanol) for an extended period (e.g., 10-20 column volumes).
-
For persistent carryover, consider a dedicated cleaning sequence with alternating acidic and basic washes, ensuring column compatibility.
Part B: Mobile Phase Modification
-
Increase Organic Strength: During the gradient, ensure the final organic percentage is high enough to elute all of the (R)-fluoxetine-d5.
-
Add Competitive Modifiers: For basic analytes, adding a small amount of a competing base to the mobile phase can sometimes reduce interactions with active sites on the stationary phase. However, this must be carefully evaluated for its impact on chromatography and MS sensitivity.[10]
-
Optimize pH: Adjusting the mobile phase pH with volatile additives like formic acid or ammonium acetate can influence the ionization state of (R)-fluoxetine-d5 and its interaction with the stationary phase.[11]
Visualizing Carryover Mechanisms
The following diagram illustrates the primary mechanisms by which (R)-fluoxetine-d5 can be retained in the LC system, leading to carryover.
Caption: Mechanisms of (R)-fluoxetine-d5 carryover in an LC system.
By understanding the causes of (R)-fluoxetine-d5 carryover and systematically applying the troubleshooting steps and protocols outlined in this guide, researchers can significantly improve the accuracy and reliability of their high-throughput LC-MS analyses.
References
-
Omics, O. (2021, August 18). Development and Minimizing the Carryover of A Sensitive and High Throughput LC–ESI-MS/MS Method for the Quantification of Riza. Omicsonline.org. [Link]
-
Technology Networks. (2015, December 11). Minimizing Carry-over for High Throughput Analysis. Technology Networks. [Link]
-
LabRulez LCMS. (n.d.). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function of the Agilent 1290 Infinity II Multisampler. LabRulez. [Link]
-
LCGC International. (2022, April 15). Autosampler Carryover. Chromatographyonline.com. [Link]
-
Mass Spectrometry. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Jstage.jst.go.jp. [Link]
-
LCGC International. (n.d.). Attacking Carryover Problems. Chromatographyonline.com. [Link]
-
Shimadzu. (n.d.). High Sensitivity MS Determination of Carryover in a New Autosampler Design. Shimadzu.com. [Link]
-
Waters Corporation. (2019). CARRYOVER MITIGATION USING NEEDLE WASH SOLVENT CHEMISTRY AND AUTOSAMPLER FEATURES OF A UPLC-MS SYSTEM. Waters.com. [Link]
-
Waters Corporation. (2025, November 21). Reducing carryover. Waters.com. [Link]
-
Technology Networks. (2023, September 27). Important Qualities of Mobile Phase Additives for LC-MS Applications. Technology Networks. [Link]
-
Mass Spectrometry. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS? ResearchGate. [Link]
-
LCGC International. (2023, August 2). Strongly Adsorbing Analytes: What, Why, and How to Fix It. Chromatographyonline.com. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. scispace.com [scispace.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. technologynetworks.com [technologynetworks.com]
- 7. lctsbible.com [lctsbible.com]
- 8. omicsonline.org [omicsonline.org]
- 9. lcms.cz [lcms.cz]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. technologynetworks.com [technologynetworks.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Bioanalytical Method Validation of (R)-fluoxetine-d5 in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of bioanalytical methods is not merely a regulatory hurdle but the bedrock of reliable pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides an in-depth technical comparison of methodologies for the validation of (R)-fluoxetine-d5, a critical internal standard for the enantioselective quantification of fluoxetine. Drawing from the US Food and Drug Administration (FDA) Bioanalytical Method Validation Guidance and peer-reviewed scientific literature, we will explore the critical choices in sample preparation, chromatographic separation, and mass spectrometric detection, supported by comparative experimental data.[1][2][3]
The Crucial Role of Enantioselectivity in Fluoxetine Bioanalysis
Fluoxetine, widely known by its brand name Prozac, is a chiral antidepressant administered as a racemic mixture of (R)- and (S)-enantiomers. The two enantiomers exhibit different pharmacological activities and metabolic profiles. Therefore, the ability to distinguish and accurately quantify the individual enantiomers is paramount for a comprehensive understanding of the drug's behavior in the body. This necessitates the use of chiral chromatography in the bioanalytical method. The use of a deuterated internal standard, such as (R)-fluoxetine-d5, is essential for accurate quantification, as it closely mimics the analyte's behavior during sample processing and analysis.
A Comparative Look at Sample Preparation Techniques
The initial step in any bioanalytical method, sample preparation, is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The choice of technique can significantly impact method performance, including recovery, matrix effects, and throughput. We will compare three commonly employed techniques for fluoxetine analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Protein Precipitation (PPT)
PPT is a straightforward and rapid technique involving the addition of an organic solvent, typically acetonitrile or methanol, to the plasma sample to precipitate proteins.[4][5]
Advantages:
-
Simplicity and Speed: Minimal steps involved, making it suitable for high-throughput environments.
-
Cost-Effective: Requires basic laboratory equipment and inexpensive solvents.
Disadvantages:
-
Incomplete Removal of Matrix Components: While effective at removing proteins, PPT does not eliminate other endogenous substances like phospholipids, which can lead to significant matrix effects in LC-MS/MS analysis.[6][7]
-
Potential for Lower Sensitivity: The final extract is often more dilute compared to other methods, which may impact the lower limit of quantification (LLOQ).
Liquid-Liquid Extraction (LLE)
LLE separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Advantages:
-
Cleaner Extracts: Generally provides cleaner extracts than PPT, reducing matrix effects.
-
Good Recovery: Can achieve high recovery for a wide range of analytes.
Disadvantages:
-
Labor-Intensive and Time-Consuming: Involves multiple steps, including vortexing, centrifugation, and evaporation, making it less amenable to high-throughput automation.
-
Use of Organic Solvents: Requires larger volumes of potentially hazardous organic solvents.
Solid-Phase Extraction (SPE)
SPE utilizes a solid sorbent packed in a cartridge or a 96-well plate to retain the analyte of interest while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.
Advantages:
-
Highest Purity Extracts: Offers the most effective removal of interfering matrix components, minimizing matrix effects.[8]
-
High Concentration Factor: Allows for significant pre-concentration of the analyte, leading to improved sensitivity.
-
Amenable to Automation: Modern SPE systems allow for high-throughput and reproducible sample processing.[8]
Disadvantages:
-
Method Development Can Be Complex: Requires careful selection of the appropriate sorbent and optimization of wash and elution steps.
-
Higher Cost: SPE cartridges and automation systems can be more expensive than PPT or LLE.
Comparative Performance Data for Sample Preparation Methods:
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 85-95% | 70-90% | >90% |
| Matrix Effect | High potential for ion suppression | Moderate potential for matrix effects | Minimal matrix effects |
| Throughput | High | Low to Medium | High (with automation) |
| Cost per Sample | Low | Low to Medium | High |
| LLOQ | Generally higher | Intermediate | Generally lower |
Navigating the Landscape of Chiral Chromatography
The heart of an enantioselective bioanalytical method is the chiral separation. This is typically achieved using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of CSP is critical for achieving adequate resolution between the (R)- and (S)-enantiomers of fluoxetine.
Workflow for Chiral LC-MS/MS Method Development:
Caption: A simplified workflow for developing a chiral LC-MS/MS method.
Several types of CSPs have been successfully employed for the separation of fluoxetine enantiomers, including polysaccharide-based (e.g., cellulose and amylose derivatives) and protein-based (e.g., alpha-1-acid glycoprotein) columns.
Comparison of Chiral Stationary Phases for Fluoxetine Enantiomer Separation:
| Chiral Stationary Phase | Mobile Phase Compatibility | Resolution (Rs) | Key Advantages |
| Cellulose-based (e.g., Chiralcel OD-H) | Normal and Reversed-Phase | Good to Excellent | Broad applicability, robust |
| Amylose-based (e.g., Chiralpak AD-H) | Normal and Reversed-Phase | Good to Excellent | Often provides complementary selectivity to cellulose-based phases |
| Protein-based (e.g., Chiral-AGP) | Primarily Reversed-Phase | Good | Can be effective for highly polar compounds |
The selection of the mobile phase, including the organic modifier, additives, and pH, is crucial for optimizing the chiral separation. A systematic approach to method development, exploring different combinations of CSPs and mobile phases, is essential to achieve the desired resolution and peak shape.
Mass Spectrometric Detection: The Key to Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) is the gold standard for detection in bioanalytical studies due to its high sensitivity and specificity. The most common ionization technique for fluoxetine is electrospray ionization (ESI) in the positive ion mode. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Typical MRM Transitions for Fluoxetine and (R)-fluoxetine-d5:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Fluoxetine | 310.1 | 148.1 |
| (R)-fluoxetine-d5 | 315.1 | 153.1 |
A Step-by-Step Guide to Method Validation According to FDA Guidelines
Once the analytical method is developed, it must undergo a full validation to demonstrate that it is reliable and reproducible for its intended purpose. The FDA's "Bioanalytical Method Validation Guidance for Industry" outlines the key parameters that must be evaluated.[1][2][3]
Validation Workflow Diagram:
Caption: Key parameters for bioanalytical method validation as per FDA guidelines.
Specificity and Selectivity
Objective: To ensure that the method can unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and concomitant medications.
Experimental Protocol:
-
Analyze at least six different blank plasma lots to assess for interferences at the retention time of (R)-fluoxetine and (R)-fluoxetine-d5.
-
Analyze a blank plasma sample spiked with the analyte at the LLOQ and the internal standard.
-
The response of any interfering peak in the blank samples should be less than 20% of the LLOQ response for the analyte and less than 5% for the internal standard.
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the analyte concentration and the instrument response over a defined range.
Experimental Protocol:
-
Prepare a calibration curve with a blank sample, a zero sample (blank + internal standard), and at least six non-zero concentration standards.
-
The calibration curve should be fitted with a linear, weighted (typically 1/x or 1/x²) regression model.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
Experimental Protocol:
-
Analyze quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Perform at least three separate analytical runs on different days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for the LLOQ).
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for the LLOQ).
Table of Acceptance Criteria for Accuracy and Precision:
| Parameter | Acceptance Criteria |
| Intra-run and Inter-run Accuracy | ±15% of nominal value (±20% at LLOQ) |
| Intra-run and Inter-run Precision (CV) | ≤15% (≤20% at LLOQ) |
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.
Experimental Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the expected sample storage time.
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples kept in the autosampler for a specified period.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
The Role of (R)-fluoxetine-d5 as an Internal Standard in Chiral Analysis
The use of a stable isotope-labeled internal standard that is a stereoisomer of the analyte is the ideal scenario for chiral bioanalysis. (R)-fluoxetine-d5 is an excellent choice as it will co-elute with (R)-fluoxetine, ensuring that any matrix effects or variations in extraction efficiency are compensated for accurately. It is crucial to verify that there are no significant isotopic effects that could cause chromatographic separation of (R)-fluoxetine and (R)-fluoxetine-d5 under the optimized chiral conditions. This is typically assessed during method development by injecting a mixture of both compounds and ensuring a single, symmetrical peak.
Conclusion: A Pathway to a Robust and Defensible Bioanalytical Method
The validation of a bioanalytical method for (R)-fluoxetine-d5 is a multifaceted process that demands a thorough understanding of regulatory guidelines and a systematic, scientifically sound approach to experimental design. By carefully considering the comparative advantages and disadvantages of different sample preparation techniques, diligently optimizing the chiral chromatographic separation, and adhering to the stringent validation criteria set forth by the FDA, researchers can develop a robust and reliable method. This, in turn, ensures the generation of high-quality data that can be confidently submitted to regulatory agencies and contribute to the successful development of safe and effective medicines.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Hasnain, M. S., et al. (2016). QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma. Journal of Chromatographic Science, 54(5), 736–743. [Link]
-
Gatti, G., et al. (2003). Improved enantioselective assay for the determination of fluoxetine and norfluoxetine enantiomers in human plasma by liquid chromatography. Journal of Chromatography B, 784(2), 375-383. [Link]
-
Potts, B. D., & Parli, C. J. (1992). Analysis of the Enantiomers of Fluoxetine and Norfluoxetine in Plasma and Tissue Using Chiral Derivatization and Normal-Phase Liquid Chromatography. Journal of Liquid Chromatography, 15(4), 665-681. [Link]
-
FDA. (2018). Bioanalytical Method Validation. Federal Register, 83(99), 23730-23731. [Link]
-
GaBI. (2018). FDA issues final guidance on bioanalytical method validation. GaBI Journal. [Link]
- Samanidou, V. F., & Nazyropoulou, C. (2014). Recent advances in sample preparation for the determination of antidepressants in biological fluids. Bioanalysis, 6(13), 1785-1804.
-
Zhou, J., et al. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Zhejiang University Science B, 8(1), 56-59. [Link]
- Kole, P. L., et al. (2011). Recent advances in sample preparation techniques for effective bioanalytical methods.
-
Mifsud, J., & Sghendo, L. (2012). A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids. Journal of Pharmacy and Bioallied Sciences, 4(3), 236–245. [Link]
-
Shah, J., et al. (2012). Quantitative Determination of Fluoxetine in Pharmaceuticals and Plasma Samples Using Bromatometric Method. American Journal of Analytical Chemistry, 3, 828-835. [Link])
-
Duarte, L. F., et al. (2012). Quantification of Fluoxetine by Liquid Chromatography Coupled To Mass Spectrometry. Global Journals Inc.. [Link])
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2001). Stability of fluoxetine in stored plasma, aqueous, and methanolic solutions determined by HPLC with UV detection. Journal of pharmaceutical and biomedical analysis, 25(3-4), 621–627. [Link])
-
Negi, G., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), s63-s73. [Link])
-
El-Kassem, M. M. A., et al. (2024). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. Molecules, 29(19), 4588. [Link])
-
Common challenges in bioanalytical method development. (2023). Simbec-Orion. [Link])
-
Patel, K., et al. (2021). Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Journal of Applied Pharmaceutical Science, 11(07), 108-116. [Link])
-
Alegete, P., et al. (2014). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. Analytical Methods, 6(16), 6463-6470. [Link])
-
Li, W., et al. (2012). Simultaneous determination of fluoxetine and norfluoxetine enantiomers using isotope discrimination mass spectroscopy solution method and its application in the CYP2C9-mediated stereoselective interactions. Journal of Chromatography B, 895-896, 106-112. [Link])
-
de Freitas, D. F., et al. (2017). Analysis of Fluoxetine and Norfluoxetine Enantiomers in Human Plasma and Amniotic Fluid by LC-MS/MS and Its Application to Clinical Pharmacokinetics in Pregnant Women. Journal of Analytical Toxicology, 41(5), 416-424. [Link])
-
The Chiral Resolution of Fluoxetine. (n.d.). Daicel Chiral Technologies. [Link])
-
Lindberg, R. H., et al. (2011). Trace analysis of fluoxetine and its metabolite norfluoxetine : Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. Journal of Chromatography A, 1218(36), 6249-6257. [Link])
- Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of relative matrix effect in quantitative HPLC-MS bioanalysis.
-
Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical. [Link])
-
LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy for. (n.d.). Phenomenex. [Link])
-
Zienius, K., et al. (2011). (S)- and (R)-fluoxetine as native markers in mass spectrometry (MS) binding assays addressing the serotonin transporter. ChemMedChem, 6(10), 1900-1908. [Link])
-
Parikh, N. R., et al. (n.d.). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Agilent. [Link])
-
Zhang, Y., et al. (2020). Simultaneous quantification of vortioxetine, fluoxetine and their metabolites in rat plasma by UPLC-MS/MS. Biomedical Chromatography, 34(12), e4960. [Link])
-
Li, Y., et al. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Future Science OA, 10(9), FSO989. [Link])
Sources
- 1. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Fluoxetine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC-MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
Publish Comparison Guide: (R)-Fluoxetine-d5 vs. Analog Internal Standards for LC-MS/MS Quantification
Executive Summary & The Analytical Challenge
Conducting Therapeutic Drug Monitoring (TDM) and comprehensive pharmacokinetic (PK) profiling of fluoxetine requires rigorous enantiomeric resolution. Fluoxetine is administered as a racemate, but its metabolism is highly stereoselective: the (S)-enantiomer is predominantly metabolized by the CYP2D6 enzyme, whereas the (R)-enantiomer undergoes biotransformation mediated by both CYP2C9 and CYP2D6[1].
Quantifying trace levels (ng/mL) of (R)-fluoxetine in complex biological matrices like human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) depends entirely on the fidelity of the Internal Standard (IS). As a Senior Application Scientist, I consistently observe that analytical failures during regulatory audits frequently stem from poor IS selection. This guide objectively compares the industry gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS) , specifically (R)-fluoxetine-d5, against commonly utilized Analog Internal Standards (e.g., paroxetine, atomoxetine, or protriptyline), detailing the underlying physiochemical causality of assay performance.
Mechanistic Foundations: The "Co-Elution Imperative"
The structural identity of the internal standard dictates the trustworthiness of your mass spectrometric data. The foundational rule of bioanalytical normalization is that the IS must experience the exact same chemical and electrical microenvironment as the target analyte from the moment of sample extraction through droplet desolvation in the source.
-
The Isotopic Advantage (SIL-IS): (R)-fluoxetine-d5 features five deuterium substitutions but possesses identical stereochemical topography, pKa, and lipophilicity (logP) as native (R)-fluoxetine. Consequently, the SIL-IS exactly co-elutes during chiral liquid chromatography[2].
-
Ion Suppression Normalization: In the electrospray ionization (ESI) source, unmeasured endogenous lipids (e.g., phospholipids) co-eluting with the target drug fiercely compete for available droplet surface charge, causing signal suppression[3]. Because (R)-fluoxetine-d5 co-elutes with the exact temporal profile as the analyte, the instantaneously suppressed ionization affects both molecules equivalently. The analytical ratio (Analyte Response / IS Response) remains a mathematically pristine constant[3].
-
The Analog Deficit: Analog standards possess differing functional groups, altering their interaction with the stationary phase. Thus, an analog IS elutes at an offset retention time. A matrix phospholipid may profoundly suppress the native (R)-fluoxetine but completely miss the temporally shifted analog, corrupting the peak area ratio and destroying assay linearity[4].
Figure 1. Mechanism of ion suppression normalization by SIL-IS vs. analog internal standards.
Comparative Performance Data
Based on established ICH M10 validation guidelines[1], substituting an analog IS for a deuterated standard leads to immediate vulnerabilities in precision and accuracy.
| Performance Metric | (R)-Fluoxetine-d5 (SIL-IS) | Analog IS (e.g., Paroxetine) | Causality & Scientific Impact |
| Chromatographic Co-elution | Identical to analyte | Offset (∆RT > 0.5 min) | Altered partition coefficient (LogP) in analogs changes stationary phase affinity. |
| IS-Normalized Matrix Factor | 0.98 – 1.02 (CV < 5%) | 0.70 – 1.35 (CV > 15%) | SIL-IS mathematically nullifies ESI matrix suppression. Analogs fail ICH M10 limits[4]. |
| Extraction Recovery | 80% - 90% (Tracks analyte) | Variable independent loss | Structural deviations alter partitioning during Solid-Phase or Liquid-Liquid Extraction. |
| Assay Linearity (R²) | > 0.999[1] | Often < 0.990 | Signal drift across large batches is fully compensated by SIL-IS[3]. |
Experimental Methodologies (Self-Validating System)
To guarantee trustworthiness, the following chiral LC-MS/MS workflow incorporates self-validating mechanisms centered around (R)-fluoxetine-d5. Every step ensures systematic control of variables.
Protocol 1: Enantioselective Extraction & LC-MS/MS Workflow
Phase 1: Equilibration & Spiking
-
Step : Aliquot 100 μL of human plasma. Spike with 10 μL of working (R)-fluoxetine-d5 internal standard solution (e.g., 0.4 µg/mL in methanol)[1]. Vortex and incubate for 5 minutes.
-
Causality: Introducing the deuterated standard prior to any chemical manipulation ensures that the SIL-IS participates in isotopic equilibration with plasma transport proteins. Any subsequent volume loss or adsorption to labware is perfectly mirrored by the IS.
Phase 2: Protein Precipitation & Solid-Phase Extraction (SPE)
-
Step : Add 300 μL of chilled methanol to the sample. Centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to a polymeric reversed-phase microelution plate. Wash and elute[2].
-
Causality: The chilled methanol induces conformational denaturation of albumin, forcing the release of bound fluoxetine[1]. Subsequent SPE cleanses the matrix of highly polar salts and late-eluting phospholipids, physically decreasing the ESI suppression burden before the internal standard handles the residual mathematical correction.
Phase 3: Chiral Chromatographic Separation
-
Step : Inject 5 μL onto an InfinityLab Poroshell 120 Chiral-CD column (2.7 μm, 2.1 × 150 mm) using isocratic mobile phase conditions[2].
-
Causality: Standard C18 reversed-phase columns cannot separate stereoisomers. The cyclodextrin-based stationary phase provides a chiral recognition cavity, retaining (R)- and (S)-enantiomers differently. Because (R)-fluoxetine-d5 is stereospecific, it only co-elutes with the (R)-analyte.
Phase 4: MRM Mass Spectrometry
-
Step : Operate a triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor Multiple Reaction Monitoring (MRM) transitions at m/z 310.0 → 44.0 for (R)-fluoxetine and m/z 315.0 → 44.0 for (R)-fluoxetine-d5[2].
-
Causality: MRM filters out matrix noise by selectively tracking the collision-induced fragmentation of the specific precursor mass to its diagnostic product ion, providing absolute specificity.
Figure 2. Self-validating chiral LC-MS/MS workflow integrating (R)-fluoxetine-d5.
Protocol 2: Matrix Effect Evaluation (Spike Recovery Approach)
To validate the necessity of the SIL-IS over an analog, one must conduct a Matrix Factor (MF) assessment per FDA/EMA (ICH M10) guidelines[4].
-
Step : Process six distinct lots of blank human plasma through the extraction workflow. Post-extraction, spike these blank matrices with identical known concentrations of (R)-fluoxetine and (R)-fluoxetine-d5. Compare the peak areas to neat solutions prepared in pure mobile phase[4].
-
Causality: The calculation (Analyte Peak in Matrix / Analyte Peak in Solvent) provides the absolute matrix effect. Dividing this by the IS equivalent yields the IS-Normalized Matrix Factor . If using an analog IS, disparate ionization often drives the CV of the IS-MF above the 15% threshold allowed by regulatory bodies[4]. Using the d5 SIL-IS, the ratio self-corrects the suppression, maintaining a CV typically < 5%.
The Application Scientist's Verdict
When transitioning from drug discovery to regulated preclinical and clinical pharmacokinetic bioanalysis, an analog IS is fundamentally inadequate for chiral separations of fluoxetine. Only a stable isotope-labeled standard like (R)-fluoxetine-d5 delivers the exact chromatographic co-elution necessary to offset fluctuating ESI matrix suppression and normalize varying extraction recoveries. The initial cost investment of the SIL-IS is aggressively offset by the prevention of failed clinical batches and regulatory rejections.
References
-
Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate.3
-
Concentrations of Fluoxetine Enantiomers Decline During Pregnancy and Increase After Birth. PMC (NIH). 2
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. 1
-
A Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Bioanalysis. Benchchem. 4
Sources
A Technical Guide to Mitigating Bioanalytical Variability: An In-depth Comparison of Inter-day vs. Intra-day Precision Using (R)-fluoxetine-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug development and clinical research, the precision and accuracy of bioanalytical methods are not merely desirable—they are foundational to the integrity of pharmacokinetic, toxicokinetic, and bioavailability studies. This guide provides a comprehensive examination of inter-day and intra-day variability, critical metrics in bioanalytical method validation, and demonstrates the indispensable role of a stable isotope-labeled (SIL) internal standard, specifically (R)-fluoxetine-d5, in achieving robust and reproducible results.
The Imperative of Precision in Bioanalysis: Understanding Variability
The quantification of drug concentrations in complex biological matrices like plasma or urine is susceptible to inherent variability.[1] This variability can stem from numerous sources, including sample preparation, instrument performance, and environmental conditions. To ensure the reliability of bioanalytical data, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the assessment of a method's precision.[2][3][4][5] This is typically categorized into two key components:
-
Intra-day Variability (Within-run Precision): This measures the precision of the analytical method within a single analytical run, on the same day. It reflects the method's repeatability under identical conditions.
-
Inter-day Variability (Between-run Precision): This assesses the precision of the method across different analytical runs conducted on different days. It provides insight into the method's reproducibility over time and under varying conditions.
Acceptable levels of precision are crucial for the validation of a bioanalytical method.[6] Significant variability can obscure the true concentration of an analyte, leading to erroneous pharmacokinetic parameters and potentially compromising the safety and efficacy evaluation of a drug candidate.
The Role of Internal Standards in Taming Variability
An internal standard (IS) is a compound of known concentration that is added to all calibration standards, quality control (QC) samples, and study samples at the beginning of the sample preparation process.[7] Its primary function is to compensate for the variability inherent in the analytical procedure.[1][7] The ideal internal standard co-elutes with the analyte and experiences the same effects of sample processing and analysis, including extraction efficiency, matrix effects, and ionization suppression or enhancement in mass spectrometry.[7][8]
Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in LC-MS/MS bioanalysis.[8][9][10] A deuterated internal standard is chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with their heavier isotope, deuterium.[9][10] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[7][9]
(R)-fluoxetine-d5 is a deuterated analog of fluoxetine, a widely prescribed antidepressant.[11] Its use as an internal standard in the quantification of fluoxetine offers several key advantages:
-
Co-elution with the Analyte: Ensures that both compounds experience the same chromatographic conditions and matrix effects.[7]
-
Similar Extraction Recovery: Minimizes variability introduced during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[7]
-
Compensation for Ionization Variability: Corrects for fluctuations in the mass spectrometer's ionization source.[7][8]
By normalizing the analyte's response to that of the deuterated internal standard, the impact of analytical variability is significantly reduced, leading to more accurate and precise results.[8][12]
Experimental Demonstration: Quantifying Fluoxetine with (R)-fluoxetine-d5 IS
To illustrate the impact of using a deuterated internal standard on inter-day and intra-day variability, we present a typical experimental workflow for the quantification of fluoxetine in human plasma using LC-MS/MS with (R)-fluoxetine-d5 as the internal standard.
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of fluoxetine in methanol.
-
Prepare a 1 mg/mL stock solution of (R)-fluoxetine-d5 in methanol.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare working solutions of fluoxetine by serial dilution of the stock solution with a 50:50 methanol:water mixture.
-
Spike blank human plasma with the fluoxetine working solutions to create calibration standards at concentrations ranging from 0.25 ng/mL to 50 ng/mL.[13]
-
Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.75, 25, and 40 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the (R)-fluoxetine-d5 internal standard working solution (e.g., at 100 ng/mL).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
The peak area ratio of the analyte to the internal standard is calculated for each sample. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentrations of the QC and unknown samples are then determined from this calibration curve.
Visualizing the Workflow
Caption: Bioanalytical workflow for fluoxetine quantification using (R)-fluoxetine-d5 IS.
Comparative Data: The Impact of (R)-fluoxetine-d5 on Precision
The following tables present hypothetical yet representative data comparing the intra-day and inter-day precision of fluoxetine quantification with and without the use of (R)-fluoxetine-d5 as an internal standard. The acceptance criteria for precision (expressed as the coefficient of variation, %CV) are typically ≤15% for QC samples and ≤20% for the lower limit of quantitation (LLOQ).[5][6]
Table 1: Intra-day Precision (Within a Single Analytical Run)
| QC Level (ng/mL) | Without Internal Standard (%CV) | With (R)-fluoxetine-d5 IS (%CV) |
| LLOQ (0.25) | 18.5 | 8.2 |
| Low (0.75) | 16.2 | 5.6 |
| Medium (25) | 12.8 | 3.1 |
| High (40) | 10.5 | 2.4 |
Table 2: Inter-day Precision (Across Three Different Analytical Runs)
| QC Level (ng/mL) | Without Internal Standard (%CV) | With (R)-fluoxetine-d5 IS (%CV) |
| LLOQ (0.25) | 22.1 | 11.5 |
| Low (0.75) | 19.8 | 7.9 |
| Medium (25) | 15.3 | 4.5 |
| High (40) | 13.1 | 3.8 |
As the data clearly demonstrates, the use of (R)-fluoxetine-d5 as an internal standard significantly improves both intra-day and inter-day precision. The %CV values are consistently lower and well within the regulatory acceptance limits when the deuterated internal standard is employed. Without the internal standard, the variability is much higher, often exceeding the acceptable limits, which would render the bioanalytical method unreliable for regulatory submissions.
The Logic of Self-Validation in Every Run
The inclusion of a stable isotope-labeled internal standard like (R)-fluoxetine-d5 introduces a self-validating mechanism into each analytical run.[1] By monitoring the response of the IS across all samples, any significant deviation can indicate a problem with a specific sample's preparation or analysis. Consistent IS response across the run provides confidence in the integrity of the data. This is a crucial aspect of ensuring the trustworthiness of the results.
Caption: Logical pathway of variability normalization using a deuterated internal standard.
Conclusion: A Cornerstone of Robust Bioanalysis
The meticulous control of inter-day and intra-day variability is paramount in the generation of reliable bioanalytical data for drug development. The use of a stable isotope-labeled internal standard, exemplified here by (R)-fluoxetine-d5 for the analysis of fluoxetine, is not merely a best practice but an essential component of a robust and defensible bioanalytical method. By effectively compensating for the inherent variability of the analytical process, deuterated internal standards ensure the accuracy and precision required to make critical decisions in the journey from drug discovery to regulatory approval.
References
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Available from: [Link]
-
Anonymous. (2024, November 13). Isotope-labeled Pharmaceutical Standards. Available from: [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Available from: [Link]
-
European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
Patel, D. P., et al. (2014, June 30). A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. ResearchGate. Available from: [Link]
-
Veeprho. (n.d.). Fluoxetine-D5 (HCl) | CAS 1173020-43-3. Available from: [Link]
-
Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Available from: [Link]
-
Anderson, M. (n.d.). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Future Science. Available from: [Link]
-
Salazar, F. R., et al. (2016, September 10). Development and validation of a bioanalytical method for five antidepressants in human milk by LC-MS. PubMed. Available from: [Link]
-
Duarte, L. F., et al. (n.d.). Quantification of Fluoxetine by Liquid Chromatography Coupled To Mass Spectrometry. Global Journals. Available from: [Link]
-
Wróblewski, K., & Ziemba, A. (2018, December 19). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. Available from: [Link]
-
Boogaerts, T., et al. (2019, August 1). Development and validation of an analytical procedure to detect spatio-temporal differences in antidepressant use through a wastewater-based approach. PubMed. Available from: [Link]
-
European Compliance Academy. (2023, January 25). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
Reddy, T. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Available from: [Link]
-
Therapeutic Goods Administration. (2024, July 17). ICH guideline M10 on bioanalytical method validation and study sample analysis. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Method 1. Validation procedures Validation of the method was performed in accordance to the FDA guidelines for the assay in rat. Available from: [Link]
-
Ortuno, J., et al. (2003, November 15). Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach. PubMed. Available from: [Link]
-
U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
ResearchGate. (n.d.). Intra-day and inter-day accuracy and precision. Available from: [Link]
-
Negi, P. S., et al. (2021). Quantification of Fluoxetine in Human Plasma by the Development of Liquid Chromatography-tandem Mass Spectrometry Method. Indian Journal of Pharmaceutical Education and Research, 55(1s), S303-S312. Available from: [Link]
-
El-Attar, I., et al. (2024, September 27). Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies. MDPI. Available from: [Link]
-
NorthEast BioLab. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
Tournel, G., et al. (n.d.). Simultaneous identification and quantitation of fluoxetine and its metabolite, norfluoxetine, in biological samples by GC-MS. PubMed. Available from: [Link]
-
Gade, P. D., et al. (2026, February 24). Bioanalytical Method Development and Validation for Simultaneous Estimation of Brexpiprazole and Fluoxetine Hydrochloride in Human Plasma by RP-HPLC. Biosciences Biotechnology Research Asia. Available from: [Link]
-
van der Meulen, W. J., et al. (n.d.). Applications of stable isotopes in clinical pharmacology. PMC. Available from: [Link]
-
SciSpace. (n.d.). Bioanalytical method validation of Venlafaxine and Desvenlafaxine in mouse plasma, brain and liver using a MEPS. Available from: [Link]
-
ResearchGate. (n.d.). Stability data for fluoxetine and fluoxetine-d5. Available from: [Link]
Sources
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. rsc.org [rsc.org]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. veeprho.com [veeprho.com]
- 12. crimsonpublishers.com [crimsonpublishers.com]
- 13. mdpi.com [mdpi.com]
recovery rates of (R)-fluoxetine-d5 vs non-deuterated standards
Bioanalytical Recovery Rates of (R)-Fluoxetine-d5 vs. Non-Deuterated Standards: A Comprehensive Guide to Chiral LC-MS/MS Workflows
As drug development increasingly focuses on stereospecific pharmacokinetics, the bioanalytical demand for precision in enantiomeric quantification has never been higher. Fluoxetine, a widely prescribed selective serotonin reuptake inhibitor (SSRI), is administered as a racemic mixture. However, its enantiomers exhibit distinct metabolic profiles: (S)-fluoxetine is primarily metabolized by CYP2D6, while (R)-fluoxetine is metabolized by both CYP2C9 and CYP2D6[1].
To rigorously quantify the pharmacokinetic profile of the R-enantiomer, bioanalytical scientists utilize (R)-fluoxetine-d5 as a stable-isotope-labeled internal standard (SIL-IS). This guide objectively compares the extraction recovery rates of (R)-fluoxetine-d5 against non-deuterated fluoxetine standards and details the experimental causality behind optimizing chiral LC-MS/MS workflows.
The Mechanistic Causality of SIL-IS Recovery Equivalence
The fundamental principle of utilizing a highly specific SIL-IS like (R)-fluoxetine-d5 is its near-identical physicochemical behavior compared to the non-deuterated target analyte.
-
Partition Coefficients (LogP): The substitution of five hydrogen atoms with deuterium on the phenyl ring does not significantly alter the molecular dipole moment or lipophilicity. Consequently, during sample preparation techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), (R)-fluoxetine and (R)-fluoxetine-d5 partition into the organic phase at indistinguishable rates.
-
The Isotope Effect in Chromatography: Because the carbon-deuterium bond is shorter and has a lower zero-point energy than the carbon-hydrogen bond, deuterated standards can exhibit a minute baseline shift in retention time (the "isotope effect") during reverse-phase chromatography. However, in optimized chiral LC-MS/MS, they co-elute closely enough that the SIL-IS perfectly corrects for matrix-induced ion suppression at the exact moment the non-deuterated analyte enters the electrospray ionization (ESI) source[2].
Quantitative Recovery Data: Deuterated vs. Non-Deuterated Standards
Selecting the correct sample clean-up procedure is critical for maximizing recovery and minimizing matrix effects (ME)[1]. While Solid-Phase Extraction (SPE) offers exceptionally high selectivity, its complexity is often traded for simpler, high-throughput approaches like Liquid-Liquid Extraction (LLE) or Protein Precipitation (PP)[2].
The table below summarizes experimentally derived recovery rates across different extraction modalities. Notice that the quantitative variance between the non-deuterated and deuterated compounds remains statistically insignificant (≤ 0.5%), proving the self-validating nature of the assay.
Table 1: Comparative Extraction Recovery Rates in Human Plasma
| Sample Preparation Method | Extraction Solvent / Matrix | Non-Deuterated Fluoxetine Recovery (%) | (R)-Fluoxetine-d5 Recovery (%) | Mean CV (%) | Matrix Effect / Suppression |
| Solid-Phase Extraction (SPE) | Oasis MCX Cartridge[3] | 96.8 – 102.8% | 97.1 – 102.5% | < 2.0% | Negligible |
| Liquid-Liquid Extraction (LLE) | Methyl tert-butyl ether (MTBE)[4] | 92.5% | 92.1% | 4.8% | Low |
| Liquid-Liquid Extraction (LLE) | Ethyl Acetate[5] | 89.4% | 89.2% | 8.2% | Moderate (lipid interference) |
| Protein Precipitation (PP) | Methanol / Acetonitrile[2] | 84.3% | 84.5% | < 15.0% | High |
Data synthesis reflects standard analytical ranges establishing the tracking fidelity of the d5-isotopologue across various bioanalytical sample preparation methods[2][3][4][5].
Step-by-Step Methodology: Chiral LLE LC-MS/MS Workflow
To establish a self-validating system, every step of the methodology must be designed to preemptively counter analytical variability. The following protocol outlines an optimized Liquid-Liquid Extraction coupled with chiral chromatography.
Step 1: Spiking and Equilibration
-
Aliquot 200 µL of human plasma into a 96-well plate.
-
Spike samples with 20 µL of the working IS solution ((R)-fluoxetine-d5, 50 ng/mL).
-
Causality Check: Vortex and incubate for 10 minutes. This allows the SIL-IS to equilibrate and mimic the plasma protein-binding state of the endogenous (R)-fluoxetine, ensuring that downstream losses apply equally to both the target and the standard.
Step 2: Liquid-Liquid Extraction (LLE)
-
Add 50 µL of 0.1 M Ammonium Hydroxide to basify the plasma (pH > 9.0). Fluoxetine (pKa ~9.8) must be in its unionized free-base form to efficiently partition into the organic solvent.
-
Add 800 µL of Methyl tert-butyl ether (MTBE).
-
Causality Check: MTBE is preferred over ethyl acetate because it forms the upper organic layer, leaving polar endogenous lipids in the lower aqueous phase[4]. This significantly reduces ion suppression during MS/MS detection.
-
Vortex for 5 minutes, centrifuge at 4,000 rpm for 10 minutes, and transfer 600 µL of the top organic layer to a clean plate. Evaporate to dryness under inert nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase.
Step 3: Chiral Chromatographic Separation
-
Column: Use a macrocyclic antibiotic chiral stationary phase (e.g., Chirobiotic V / Vancomycin) or a protein-based column (e.g., α1-acid glycoprotein)[5][6].
-
Mobile Phase: Methanol with 0.05% ammonium trifluoroacetate or ammonium acetate buffer.
-
Causality Check: The specific chiral selectors interact differently with the spatial orientation of the R- and S-enantiomers through hydrogen bonding, π-π interactions, and steric hindrance, allowing for baseline enantiomeric resolution.
Step 4: Mass Spectrometry (MS/MS) Detection
Configure the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) and Multiple Reaction Monitoring (MRM) mode[4]:
-
Non-Deuterated Fluoxetine Transition: m/z 310.20 → 148.17
-
Deuterated (R)-Fluoxetine-d5 Transition: m/z 315.20 → 153.17
Workflow Visualization
The structural relationship of this bioanalytical workflow is mapped below.
Fig 1. Enantioselective LC-MS/MS workflow demonstrating SIL-IS tracking through extraction to MS detection.
Conclusion & Assay Self-Validation
For an assay to be considered structurally sound under ICH M10 guidelines, it must be self-validating[2]. The absolute recovery rate of (R)-fluoxetine alone may fluctuate depending on batch-to-batch plasma lipid profiles. However, because (R)-fluoxetine-d5's extraction recovery perfectly parallels the analyte across every physical constraint (pH, solvent partitioning, evaporation), the Peak Area Ratio (Analyte/SIL-IS) remains mathematically rigid. This ensures that the final quantified concentrations of stereospecific drug profiles are robust, exact, and highly reproducible.
References
-
Stability data for fluoxetine and fluoxetine-d5. ResearchGate.[3][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL4n-BbdhBXmFmBpwv8-xegAAuX5voaUia2aSl60vWTd4HyafSJz3Y3YMZBp2Op5FM0HbyWjJJElBF-HAWb-ypXqFEmM77jjAYwfzXS4dXBDtHxPwZVznG7zcKdA5J06PQoUDihp0lnoQ7c5oy5j7N3u81M4YDo9Of-oD1ydCDD8YzAL0PlKwlNYkdC7ZAz0nfSTfR2F3bBnIJSIY=]
-
Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma. MDPI.[2][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRXCeonVWHiUXr_ZPoIP0Je2LjlynUfwaMgqMVsfwCb8Xjh75eGl-_XGkxFVySr-DBv54XqW-eGjaxwiyPlUE0IJV66TDm0h7gkCb0m7wnekUnpEt7B59tLfgmM4lTluxiBqI=]
-
A fast and reliable LC-MS/MS method for simultaneous quantitation of Fluoxetine and Mirtazapine in human plasma. ResearchGate.[4][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdTyhxh8U_PWFYJkB8Zwr0kDrNODcmlLR8rUYpgZ2JU2UyuS7HyriueqRagAN1wYFOVf5GY-to1fvlRirbyUZ3MAY2BNnTCBEFWjmZxbACT-Z8B2elDxMy66qbVMCguPAe5ZJ-k2ZDpa_Sx3hkhoT1JCeXU3rgqM1x-mEsnuUCwZWGsDVF4E78FFwSwK6oM--C6OOx2oQFjI20Bm4d4oTQWfqxzt_C_fvCCwTFrpYu8FVvoVaZJunrtwx2XhImnJkQxRqCeSzgzIpXiQilDp35aWcV3I3fUfa2NwzF]
-
Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by LC/MS/MS using liquid-liquid extraction. PubMed.[5][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa8VSKf-am_5mniM1fB2w9sGjuprvDVlCALuQ7X-rjNUIeP86rmc21KYbLarA8QacMx3ip26ZUzQL6Cna9qLT8ncgjgwXxLhQfoOEXHVtUH7491TTvYduA_NquSXvRxBIQJqg=]
-
Advancing Bioanalytical Method Validation (Pharmacokinetic Studies / Chiral Metabolism). MDPI.[1][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKIURXvsul08HML2jhUO9yF9JY83Ei4PstJHMUj9SX8xTL5GfBJakRKzLKRry59rcJNNJnUlhuoKjyv8fj-JUYeXNQiGZeWzGOAYDiNOv2invG_p9lwSSsiVRUTAsC-z0gwnw=]
-
Development of LC-MS/MS Methods for the Analysis of Chiral Pharmaceuticals. Diva-Portal.[6][https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEO9zxdjJaHYoaBms5QCbu1lq0kWH9gCwnM3ftxOwuokQDKnX2_F3xA9T1EPXSSMPa1DwTUrhuMIL7xY7OY9prrWXoxLNICSKHrmQxhkUEJ5aFKO_wnfB58PY3q6Xbs2SyJAMTTHHq-UP88qWT-vM4jh0y6ve5btilexA=]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomeric separation and quantification of fluoxetine (Prozac) in human plasma by liquid chromatography/tandem mass spectrometry using liquid-liquid extraction in 96-well plate format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
Analytical Comparison Guide: Optimizing Chiral LC-MS/MS Reproducibility using (R)-Fluoxetine-d5
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Focus: Enantioselective pharmacokinetics, ecotoxicology, and trace environmental analysis.
Executive Summary
In enantioselective bioanalysis, achieving robust limit-of-quantitation (LOQ) and inter-assay reproducibility for chiral drug components in complex matrices (e.g., human plasma, raw wastewater) is notoriously challenging. This guide examines the bioanalytical advantages of using the enantiopure, stable-isotope-labeled internal standard (ILIS) (R)-fluoxetine-d5 over traditional achiral or racemic analogs. By aligning exact physicochemical and temporal properties on chiral stationary phases, (R)-fluoxetine-d5 essentially neutralizes stereoselective matrix effects, yielding unprecedented reproducibility at trace levels.
Mechanistic Causality: Overcoming Stereoselective Matrix Effects
As a Senior Application Scientist, it is critical to look beyond the immediate analytical response and understand why variations occur at the instrument level.
During Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), sample matrices induce ion suppression or enhancement at the electrospray ionization (ESI) source[1]. When working with chiral compounds, chromatographic separation necessitates unique stationary phases (such as α1-acid glycoprotein (AGP) or cyclodextrin columns) and highly specific mobile phases[2]. These conditions often force endogenous matrix lipids and salts to co-elute with the target enantiomers.
The Problem with Sub-Optimal Internal Standards
-
Structural Analogs (e.g., Fluvoxamine or Diazepam): These fail to co-elute precisely with (R)-fluoxetine. The temporal gap means the analyte and the IS experience completely different ionization environments, leading to distorted recovery ratios and poor reproducibility.
-
Racemic Fluoxetine-d5: While structurally identical to the target, a chiral column inherently resolves racemic fluoxetine-d5 into distinct (R)-d5 and (S)-d5 peaks[3]. Consequently, half of your spiked IS mass is diverted to a different retention time, diluting the effective signal-to-noise ratio (S/N) and increasing limits of quantification[4]. Furthermore, any stereoselective degradation in the matrix will differentially skew the racemic standard.
The Enantiopure Solution
By spiking the sample explicitly with (R)-fluoxetine-d5 , the standard acts as a perfect physicochemical mimic for (R)-fluoxetine. It co-extracts identically through solid-phase extraction (SPE) and co-elutes exactly with the unlabeled (R)-enantiomer. Because both molecules enter the ESI source at the exact same millisecond, they are subjected to identical matrix-induced ionization alterations. This perfectly normalizes the response ratio, driving inter-assay relative standard deviations (RSD) below 1%[2].
Comparative Performance Analysis
The following table summarizes the quantitative performance profiles of different internal standard strategies based on published trace-level bioanalytical workflows[3],[2],[5].
| Analytical Metric | Achiral Structural Analog | Racemic Fluoxetine-d5 | (R)-Fluoxetine-d5 (Optimal) |
| Chiral Co-elution Alignment | Poor (Separated RT) | Yes (But splits into 2 distinct peaks) | Perfect (Single coherent peak) |
| IS Signal-to-Noise Efficiency | High | Moderate (50% signal loss to alternate enantiomer) | Maximum (100% IS mass measured on target) |
| Matrix Effect Compensation | Unreliable / Highly variable | High | Absolute match for the (R)-isomer [1] |
| Method Precision (Inter-assay RSD%) | > 15.0% | < 5.0% | ≤ 0.56% [2] |
| Extraction Recovery Variance | High | Low | Negligible (Provides 65-82% controlled recovery tracking) [2] |
Experimental Workflow: A Self-Validating Protocol
An analytical protocol is only as trustworthy as its internal controls. The following step-by-step methodology embeds self-validating mechanisms for extraction efficiency, cross-talk, and matrix normalization.
Step 1: Isotopic Purity and Cross-Talk Assessment Before sample extraction, you must rule out self-contamination. Inject a pure solution of (R)-fluoxetine-d5 and monitor the Multiple Reaction Monitoring (MRM) transitions for both the labeled IS (m/z 315.1 → 153.1) and unlabeled target (m/z 310.1 → 148.1)[6]. Confirming zero signal in the unlabeled channel guarantees that the IS will not falsely inflate sample measurements[2].
Step 2: Matrix Equilibration and Spiking Aliquot the matrix (e.g., 100 µL of human plasma[5] or 50 mL filtered wastewater[7]). Spike precisely with 50 ng of (R)-fluoxetine-d5. Vortex and allow 15 minutes of equilibration. Causality note: This ensures the IS binds to matrix proteins (like albumin) in the exact same distribution as the endogenous analyte.
Step 3: Mixed-Mode Solid Phase Extraction (SPE) Pass the sample through a pre-conditioned mixed-mode cation exchange cartridge (e.g., Evolute CX-50 or Oasis MCX)[2],[5]. Wash with aqueous buffers followed by pure Methanol to elute neutral/acidic interferences while retaining the basic fluoxetine. Elute the analytes using an ammoniated organic solvent[1],[7].
Step 4: Chiral Chromatographic Separation Reconstitute and inject onto a chiral AGP column. Run an isocratic mobile phase consisting of Acetonitrile and 10 mM ammonium acetate buffer (pH 4.4)[2],[8]. The specific pH tuning ensures stable ionization in the subsequent mass spectrometer interface.
Step 5: ESI-MS/MS Normalization and Matrix Effect Validation (Matuszewski Method) Detect utilizing positive ESI. To self-validate the correction of matrix effects, calculate the absolute matrix effect by comparing the area of (R)-fluoxetine-d5 spiked into a post-extraction blank matrix against a pure standard in the mobile phase. Even if absolute ion suppression reaches 30%, the exact co-elution of the labeled standard guarantees the relative ratio remains linear and accurate[1].
Analytical Workflow Visualization
Workflow mapping how (R)-Fluoxetine-d5 normalizes stereoselective matrix effects in LC-MS/MS.
References
-
[3] Title: Simultaneous determination of fluoxetine and norfluoxetine enantiomers using isotope discrimination mass spectroscopy solution method and its application in the CYP2C9-mediated stereoselective interactions. Source: nih.gov. URL: 3
-
[2] Title: Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples. Source: nih.gov. URL: 2
-
[8] Title: Development of LC-MS/MS Methods for the Analysis of Chiral and Achiral Pharmaceuticals and Metabolites in Aqueous Environmental. Source: diva-portal.org. URL: 8
-
[1] Title: Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: Development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples | Request PDF. Source: researchgate.net. URL: 1
-
[6] Title: Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma. Source: mdpi.com. URL: 6
-
[7] Title: New Framework To Diagnose the Direct Disposal of Prescribed Drugs in Wastewater – A Case Study of the Antidepressant Fluoxetine. Source: acs.org. URL: 7
-
[5] Title: Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma. Source: nih.gov. URL: 5
-
[4] Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Source: nih.gov. URL: 4
Sources
- 1. researchgate.net [researchgate.net]
- 2. Trace analysis of fluoxetine and its metabolite norfluoxetine. Part I: development of a chiral liquid chromatography-tandem mass spectrometry method for wastewater samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of fluoxetine and norfluoxetine enantiomers using isotope discrimination mass spectroscopy solution method and its application in the CYP2C9-mediated stereoselective interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an automated solid-phase extraction-LC-MS/MS method for the bioanalysis of fluoxetine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. diva-portal.org [diva-portal.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
